Dapsone Hydroxylamine-d4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[4-(4-amino-2,3,5,6-tetradeuteriophenyl)sulfonylphenyl]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S/c13-9-1-5-11(6-2-9)18(16,17)12-7-3-10(14-15)4-8-12/h1-8,14-15H,13H2/i1D,2D,5D,6D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYDSJDWESCGRKW-NMRLXUNGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)C2=CC=C(C=C2)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1N)[2H])[2H])S(=O)(=O)C2=CC=C(C=C2)NO)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of Dapsone Hydroxylamine-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of Dapsone Hydroxylamine-d4 (N-Hydroxy-4,4′-sulfonyldi(aniline)-d4), a deuterated metabolite of the antibacterial drug Dapsone. This document is intended for an audience with a background in synthetic organic chemistry and drug development.
Introduction
Dapsone (4,4'-diaminodiphenyl sulfone) is a cornerstone in the treatment of leprosy and other inflammatory conditions. Its clinical efficacy and toxicity are linked to its metabolic fate, with N-hydroxylation to Dapsone Hydroxylamine being a critical step mediated by cytochrome P450 enzymes, particularly CYP2C8, CYP2C9, CYP2C18, and CYP2C19.[1] This reactive metabolite is implicated in both the therapeutic and adverse effects of the parent drug.[2][3]
The use of stable isotope-labeled compounds, such as this compound, is invaluable in pharmaceutical research. Deuterium labeling can alter the pharmacokinetic and metabolic properties of a drug, offering a strategy to enhance metabolic stability.[4] Furthermore, deuterated analogs serve as essential internal standards for quantitative mass spectrometry-based assays in drug metabolism and pharmacokinetic (DMPK) studies.
This guide outlines a plausible synthetic route and a detailed purification protocol for this compound, based on established chemical principles and analogous reactions reported in the literature.
Synthesis of this compound
Proposed Synthetic Pathway
The synthesis of this compound can be envisioned in two main stages:
-
Synthesis of a Deuterated Nitro-Precursor: This involves a nucleophilic aromatic substitution reaction to couple a deuterated aniline derivative with a nitro-containing aryl halide.
-
Selective Reduction to the Hydroxylamine: The nitro group of the precursor is then selectively reduced to the hydroxylamine.
A potential starting material for this synthesis is aniline-d5, which can be used to generate a key intermediate.
Experimental Protocol
The following is a detailed, theoretical experimental protocol based on analogous reactions found in the scientific literature.
Step 1: Synthesis of 4-amino-4'-nitrodiphenyl sulfone-d4
This step is analogous to the synthesis of unlabeled dapsone precursors.
-
Reaction: 4-chloronitrobenzene is reacted with a deuterated aniline, such as aniline-d5, in the presence of a base. To obtain the desired d4-labeled product on one ring, a deuterated 4-aminothiophenol could be used in a multi-step synthesis. A more direct approach would be to start with deuterated aniline. For the purpose of this guide, we will assume the availability of a suitable deuterated aniline precursor.
-
Procedure:
-
To a solution of aniline-d5 (1.0 eq) in a suitable aprotic solvent such as dimethylformamide (DMF), add a base such as potassium carbonate (1.2 eq).
-
To this mixture, add 4-chloronitrobenzene (1.1 eq).
-
Heat the reaction mixture at a temperature between 100-150 °C for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
The resulting precipitate, 4-amino-4'-nitrodiphenyl sulfone-d4, is collected by filtration, washed with water, and dried under vacuum.
-
Step 2: Selective Reduction of 4-amino-4'-nitrodiphenyl sulfone-d4 to this compound
The selective reduction of the nitro group to a hydroxylamine in the presence of an amino group is a critical step. Several methods have been reported for the selective reduction of nitroarenes to N-arylhydroxylamines.[4][5][6][7][8][9][10][11][12] One such method involves the use of zinc dust in a CO2/H2O system.[7]
-
Reaction: The deuterated nitro-precursor is reduced using zinc dust in the presence of carbon dioxide.
-
Procedure:
-
In a reaction flask, suspend 4-amino-4'-nitrodiphenyl sulfone-d4 (1.0 eq) in a mixture of water and a co-solvent such as ethanol.
-
Add zinc dust (3.0 eq) to the suspension.
-
Bubble carbon dioxide gas through the reaction mixture at room temperature for 1.5 to 2 hours, while vigorously stirring.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, filter the reaction mixture to remove the zinc catalyst.
-
The filtrate is then extracted with an organic solvent such as ethyl acetate.
-
The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound.
-
Purification of this compound
Purification of the crude product is essential to remove any unreacted starting materials, byproducts, and reagents. Column chromatography is a common and effective method for the purification of aryl hydroxylamines.[13][14][15]
Experimental Protocol: Column Chromatography
-
Stationary Phase: Silica gel (60-120 mesh) is a suitable stationary phase.
-
Mobile Phase: A gradient of ethyl acetate in hexane is a commonly used mobile phase for the separation of compounds with moderate polarity like aryl hydroxylamines. The optimal solvent system should be determined by TLC analysis of the crude product.
-
Procedure:
-
Prepare a slurry of silica gel in hexane and pack it into a glass column.
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Adsorb the crude product onto a small amount of silica gel and load it onto the top of the column.
-
Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity mixture (e.g., 10% ethyl acetate in hexane) and gradually increasing the polarity.
-
Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
-
Purity Assessment: High-Performance Liquid Chromatography (HPLC)
The purity of the final product should be assessed by a validated analytical method such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Quantitative Data
As a direct synthesis of this compound has not been reported, specific quantitative data such as reaction yields and purity levels are not available. However, based on analogous reactions, the following table provides expected ranges and key analytical parameters for the unlabeled compound and its deuterated analog.
| Parameter | Dapsone | Dapsone Hydroxylamine | This compound (Expected) |
| Molecular Formula | C₁₂H₁₂N₂O₂S[16] | C₁₂H₁₂N₂O₃S[17][18] | C₁₂H₈D₄N₂O₃S |
| Molecular Weight | 248.30 g/mol [16] | 264.3 g/mol [17][18] | 268.32 g/mol |
| CAS Number | 80-08-0[16] | 32695-27-5[17] | 1330185-26-6 |
| Typical HPLC Retention Time | ~4.5 min[10] | Varies based on method | Varies based on method |
| UV λmax | 286 nm[19] | 264, 298 nm[17] | ~264, 298 nm |
| Mass Spectrometry (m/z) | [M+H]⁺ = 249 | [M+H]⁺ = 265 | [M+H]⁺ = 269 |
| ¹H NMR | Aromatic protons observed | Aromatic protons observed | Shifted and/or absent aromatic proton signals in the deuterated ring |
Visualizations
Proposed Synthesis Workflow
Caption: Proposed workflow for the synthesis and purification of this compound.
Logical Relationship of Dapsone and its Metabolite
Caption: Metabolic conversion of Dapsone to its hydroxylamine metabolite.
References
- 1. karger.com [karger.com]
- 2. journals.asm.org [journals.asm.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Selective Photoinduced Reduction of Nitroarenes to N-Arylhydroxylamines [organic-chemistry.org]
- 5. Selective synthesis of N-aryl hydroxylamines by the hydrogenation of nitroaromatics using supported platinum catalysts - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Reduction of Nitroarenes into Aryl Amines and N-Aryl hydroxylamines via Activation of NaBH4 and Ammonia-Borane Complexes by Ag/TiO2 Catalyst | MDPI [mdpi.com]
- 7. The selective reduction of nitroarenes to N-arylhydroxylamines using Zn in a CO2/H2O system - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Selective photochemical reduction of nitroarenes to N-arylhydroxylamines with γ-terpinene - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Selective photochemical reduction of nitroarenes to N-arylhydroxylamines with γ-terpinene - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. [PDF] The selective reduction of nitroarenes to N-arylhydroxylamines using Zn in a CO2/H2O system | Semantic Scholar [semanticscholar.org]
- 12. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 13. rsc.org [rsc.org]
- 14. Reduction of Nitroarenes into Aryl Amines and N-Aryl hydroxylamines via Activation of NaBH4 and Ammonia-Borane Complexes by Ag/TiO2 Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 15. moravek.com [moravek.com]
- 16. Dapsone | C12H12N2O2S | CID 2955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. caymanchem.com [caymanchem.com]
- 18. GSRS [precision.fda.gov]
- 19. researchgate.net [researchgate.net]
Spontaneous Conversion of Dapsone Hydroxylamine to Nitroso Dapsone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dapsone (4,4'-diaminodiphenyl sulfone), a cornerstone in the treatment of leprosy and various inflammatory dermatoses, undergoes complex metabolic transformations in vivo. A critical step in its bioactivation and toxicity pathway is the N-oxidation of dapsone to dapsone hydroxylamine (DDS-NOH), primarily mediated by cytochrome P450 enzymes.[1] DDS-NOH is a reactive metabolite implicated in the hematological side effects of dapsone, such as methemoglobinemia and hemolytic anemia.[2] Subsequently, DDS-NOH can undergo a spontaneous conversion to the highly reactive nitroso dapsone (DDS-NO). This technical guide provides an in-depth exploration of this spontaneous conversion, including its proposed mechanism, factors influencing the reaction, and detailed experimental protocols for its investigation.
Chemical Conversion Pathway
The transformation of dapsone hydroxylamine to nitroso dapsone is characterized as a spontaneous auto-oxidation process.[3] While the precise mechanism for dapsone hydroxylamine is not extensively detailed in the literature, it is proposed to proceed through a pathway analogous to the auto-oxidation of other N-phenylhydroxylamines.[4][5] This process is understood to involve molecular oxygen and potentially radical intermediates. The presence of antioxidants, such as ascorbic acid, can inhibit this oxidation, allowing for the isolation of dapsone hydroxylamine.[6]
Caption: Metabolic activation of dapsone to reactive intermediates.
Factors Influencing the Conversion
The rate of spontaneous conversion from dapsone hydroxylamine to nitroso dapsone is influenced by several physicochemical factors. Understanding these factors is crucial for designing and interpreting experimental studies.
| Factor | Effect on Conversion Rate | Rationale |
| Oxygen Concentration | Increases | As an auto-oxidation process, the presence of molecular oxygen is a key reactant. |
| pH | Dependent | The stability of aromatic hydroxylamines is pH-dependent. Both general acid and general base catalysis have been observed in the degradation of phenylhydroxylamine.[4] |
| Temperature | Increases | As with most chemical reactions, an increase in temperature will increase the rate of conversion. |
| Presence of Antioxidants (e.g., Ascorbic Acid) | Decreases | Antioxidants can scavenge radical intermediates or reduce the oxidized species, thereby inhibiting the auto-oxidation process.[6] |
| Presence of Metal Ions | May Increase | Transition metal ions can catalyze oxidation reactions. |
Experimental Protocols
In Vitro Kinetic Study of Dapsone Hydroxylamine Conversion
This protocol describes a method to quantify the rate of spontaneous conversion of dapsone hydroxylamine to nitroso dapsone under controlled in vitro conditions.
a. Materials and Reagents:
-
Dapsone hydroxylamine (synthesized or commercially available)
-
Nitroso dapsone (as a reference standard)
-
Phosphate buffered saline (PBS), pH 7.4
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Deionized water
-
Internal standard (e.g., deuterated dapsone)
b. Experimental Workflow:
Caption: Workflow for the in vitro kinetic study of DDS-NOH conversion.
c. Incubation Procedure:
-
Prepare a stock solution of dapsone hydroxylamine in acetonitrile.
-
In a temperature-controlled environment (e.g., 37°C water bath), add a small volume of the dapsone hydroxylamine stock solution to pre-warmed PBS (pH 7.4) to achieve the desired starting concentration.
-
Immediately collect the first aliquot (t=0) and quench the reaction by adding it to a tube containing ice-cold acetonitrile and the internal standard.
-
Continue to collect and quench aliquots at predetermined time points.
-
Vortex the quenched samples and centrifuge to precipitate any salts.
-
Transfer the supernatant to HPLC vials for analysis.
HPLC-MS/MS Method for Quantification
This method is designed for the simultaneous quantification of dapsone hydroxylamine and nitroso dapsone. Due to the reactive nature of these analytes, a rapid and sensitive method is required.
a. Chromatographic Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, then re-equilibrate |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
b. Mass Spectrometry Conditions (Triple Quadrupole):
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Monitoring Mode | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
c. MRM Transitions (Hypothetical):
It is critical to optimize these transitions for the specific instrument being used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Dapsone Hydroxylamine | [M+H]+ | Fragment 1 | Optimized Value |
| Fragment 2 | Optimized Value | ||
| Nitroso Dapsone | [M+H]+ | Fragment 1 | Optimized Value |
| Fragment 2 | Optimized Value | ||
| Internal Standard | [M+H]+ | Fragment 1 | Optimized Value |
Quantitative Data Summary (Illustrative)
The following table presents hypothetical kinetic data for the spontaneous conversion of dapsone hydroxylamine at 37°C in PBS (pH 7.4). This data is for illustrative purposes to demonstrate how results from the described protocol could be presented.
| Time (minutes) | DDS-NOH Conc. (µM) | DDS-NO Conc. (µM) |
| 0 | 100.0 | 0.0 |
| 5 | 85.2 | 14.8 |
| 15 | 61.5 | 38.5 |
| 30 | 37.8 | 62.2 |
| 60 | 14.3 | 85.7 |
From such data, kinetic parameters can be calculated:
| Kinetic Parameter | Illustrative Value |
| Reaction Order | Pseudo-first-order |
| Rate Constant (k) | ~0.03 min⁻¹ |
| Half-life (t½) | ~23 minutes |
Conclusion
The spontaneous conversion of dapsone hydroxylamine to nitroso dapsone is a critical event in the bioactivation of dapsone, leading to the formation of a highly reactive species capable of covalent protein binding. This guide provides a framework for understanding and investigating this conversion, including a proposed chemical pathway, factors influencing the reaction rate, and detailed experimental protocols for kinetic analysis using HPLC-MS/MS. The provided methodologies and illustrative data serve as a valuable resource for researchers in pharmacology, toxicology, and drug development to further elucidate the mechanisms of dapsone-induced adverse reactions and to develop strategies for their mitigation.
References
- 1. Metabolism of dapsone to its hydroxylamine by CYP2E1 in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 3. mdpi.com [mdpi.com]
- 4. Oxidation of phenylhydroxylamine in aqueous solution: a model for study of the carcinogenic effect of primary aromatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxidation of phenylhydroxylamine in aqueous solution: a model for study of the carcinogenic effect of primary aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolism of dapsone to a hydroxylamine by human neutrophils and mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The deuterium isotope effect on Dapsone Hydroxylamine: a technical guide to enhanced biological stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dapsone (4,4'-diaminodiphenyl sulfone) is a cornerstone in the treatment of various infectious and inflammatory diseases, most notably leprosy. Despite its therapeutic efficacy, the clinical utility of dapsone is often hampered by dose-dependent hematological toxicities, including methemoglobinemia and hemolytic anemia. These adverse effects are not caused by the parent drug itself, but by its reactive metabolite, dapsone hydroxylamine (DDS-NOH). The formation of this toxic metabolite is a critical step in the chain of events leading to dapsone's adverse profile.
This technical guide explores the potential of deuterium substitution as a strategy to enhance the biological stability of dapsone, thereby reducing the formation of its toxic hydroxylamine metabolite. By leveraging the kinetic isotope effect, deuteration offers a promising avenue for the development of a safer dapsone analog. This document provides an in-depth overview of the metabolic pathways of dapsone, the principles of the kinetic isotope effect, hypothesized advantages of deuteration, and detailed experimental protocols to investigate these hypotheses.
Metabolism of Dapsone to Dapsone Hydroxylamine
The primary route of dapsone metabolism leading to toxicity is N-hydroxylation, which is catalyzed by cytochrome P450 (CYP) enzymes in the liver. Several CYP isoforms have been implicated in this biotransformation, with CYP2E1, CYP3A4, and CYP2C9 playing significant roles. This metabolic process involves the oxidation of one of the amino groups of dapsone to a hydroxylamine functional group, resulting in the formation of dapsone hydroxylamine.
Dapsone hydroxylamine is a highly reactive molecule that can readily undergo further oxidation to a nitroso intermediate, which is a potent oxidizing agent. This intermediate is capable of oxidizing the ferrous iron (Fe2+) in hemoglobin to the ferric state (Fe3+), leading to the formation of methemoglobin, which is incapable of binding and transporting oxygen. This process initiates a cascade of oxidative stress within red blood cells, ultimately causing hemolysis.
The Kinetic Isotope Effect and the Promise of Deuteration
The kinetic isotope effect (KIE) is a phenomenon where the rate of a chemical reaction is altered when an atom in one of the reactants is replaced by one of its isotopes. In the context of drug metabolism, replacing a hydrogen atom with its heavier isotope, deuterium, at a site of enzymatic attack can significantly slow down the rate of metabolism. This is because the carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than the carbon-hydrogen (C-H) bond, requiring more energy to break.
By strategically replacing the hydrogen atoms on the aromatic rings of dapsone with deuterium (creating dapsone-d8), it is hypothesized that the rate of N-hydroxylation by CYP enzymes will be substantially reduced. This would, in turn, decrease the systemic exposure to the toxic dapsone hydroxylamine metabolite, potentially leading to a safer drug profile with an improved therapeutic index.
Hypothesized Biological Stability of Deuterated Dapsone Hydroxylamine
The central hypothesis is that deuterated dapsone will exhibit enhanced biological stability compared to its non-deuterated counterpart. This increased stability is expected to manifest in several ways:
-
Reduced Rate of Metabolism: The primary benefit of deuteration is expected to be a slower rate of N-hydroxylation, leading to lower plasma concentrations of dapsone hydroxylamine.
-
Decreased Formation of Toxic Metabolites: With a reduced rate of formation, the overall burden of dapsone hydroxylamine and its subsequent reactive oxidation products will be diminished.
-
Lower Incidence of Hematological Toxicities: A reduction in the formation of the toxic metabolite should directly translate to a lower incidence and severity of methemoglobinemia and hemolytic anemia.
While the primary focus is on reducing the formation of dapsone hydroxylamine, it is also plausible that deuterated dapsone hydroxylamine itself may exhibit altered reactivity or detoxification kinetics. However, the most significant therapeutic advantage is anticipated to arise from the reduced metabolic conversion of the parent drug.
Toxicity Pathways of Dapsone Hydroxylamine
The hematological toxicity of dapsone is a direct consequence of the redox cycling of dapsone hydroxylamine within red blood cells. This process generates reactive oxygen species (ROS), leading to oxidative stress and cellular damage.
Methemoglobinemia
Dapsone hydroxylamine and its nitroso derivative oxidize the ferrous iron (Fe2+) in hemoglobin to its ferric state (Fe3+), forming methemoglobin. Methemoglobin is unable to bind oxygen, leading to a functional anemia and cyanosis.
Hemolytic Anemia
The oxidative stress induced by dapsone hydroxylamine also damages the red blood cell membrane and other cellular components. This leads to the formation of Heinz bodies (aggregates of denatured hemoglobin) and increases the fragility of the erythrocytes, making them more susceptible to premature destruction in the spleen, resulting in hemolytic anemia.
Visualizations
Caption: Metabolic pathway of dapsone and the hypothesized effect of deuteration.
Caption: Signaling pathway of dapsone hydroxylamine-induced toxicity.
Caption: In vitro experimental workflow for assessing metabolic stability.
Experimental Protocols
The following protocols describe in vitro methods to compare the metabolic stability and toxicity of deuterated dapsone with its non-deuterated counterpart.
In Vitro Metabolism in Human Liver Microsomes
Objective: To determine the rate of disappearance of the parent drug and the rate of formation of the hydroxylamine metabolite for both deuterated and non-deuterated dapsone.
Materials:
-
Dapsone and deuterated dapsone (dapsone-d8)
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., G6PD, NADP+, glucose-6-phosphate)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching)
-
Internal standard for LC-MS/MS analysis
Procedure:
-
Prepare a stock solution of dapsone and deuterated dapsone in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-incubate HLMs in phosphate buffer at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the test compound (dapsone or deuterated dapsone) and the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to pellet the protein.
-
Transfer the supernatant to a new tube and analyze by a validated LC-MS/MS method to quantify the concentrations of the parent drug and dapsone hydroxylamine.
-
Calculate the rate of metabolism (half-life, intrinsic clearance) for both compounds.
Assessment of Methemoglobin Formation in Human Red Blood Cells
Objective: To compare the potential of deuterated and non-deuterated dapsone to induce methemoglobin formation in human red blood cells.
Materials:
-
Freshly collected human whole blood (with anticoagulant)
-
Dapsone and deuterated dapsone
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Spectrophotometer
Procedure:
-
Wash the red blood cells (RBCs) three times with PBS to remove plasma and buffy coat.
-
Resuspend the RBCs in PBS to a final hematocrit of 2%.
-
Incubate the RBC suspension with various concentrations of dapsone or deuterated dapsone at 37°C.
-
At specific time points (e.g., 0, 1, 2, 4 hours), take aliquots of the RBC suspension.
-
Lyse the RBCs with a hypotonic solution.
-
Measure the absorbance of the lysate at 630 nm before and after the addition of potassium cyanide to determine the percentage of methemoglobin.
-
Compare the methemoglobin formation between the two compounds.
Data Presentation
The following tables summarize the expected quantitative outcomes from the proposed experiments, highlighting the hypothesized increase in stability of deuterated dapsone.
Table 1: Expected In Vitro Metabolic Stability in Human Liver Microsomes
| Compound | Half-life (t1/2, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Dapsone Hydroxylamine Formation (pmol/min/mg protein) |
| Dapsone | 30 ± 5 | 23.1 ± 3.5 | 150 ± 20 |
| Deuterated Dapsone | 90 ± 10 | 7.7 ± 1.2 | 50 ± 8 |
Table 2: Expected Methemoglobin Formation in Human Red Blood Cells
| Compound | Concentration (µM) | Methemoglobin (%) after 4 hours |
| Vehicle Control | - | < 1 |
| Dapsone | 10 | 5 ± 1 |
| Dapsone | 50 | 25 ± 4 |
| Deuterated Dapsone | 10 | 2 ± 0.5 |
| Deuterated Dapsone | 50 | 8 ± 2 |
Conclusion
The deuteration of dapsone represents a rational and promising strategy to mitigate the formation of its toxic hydroxylamine metabolite. By leveraging the kinetic isotope effect, a deuterated analog is expected to exhibit enhanced biological stability, leading to reduced hematological toxicity and an improved safety profile. The experimental protocols outlined in this guide provide a framework for the preclinical evaluation of this hypothesis. Successful validation of these concepts could pave the way for the development of a new generation of safer dapsone-based therapies for a range of infectious and inflammatory diseases. Further in vivo pharmacokinetic and toxicology studies in relevant animal models will be essential to translate these in vitro findings into clinical practice.
Physicochemical Differences Between Dapsone and Dapsone Hydroxylamine-d4: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the core physicochemical differences between the antibacterial drug Dapsone and its deuterated metabolite, Dapsone Hydroxylamine-d4. This document is intended for researchers, scientists, and professionals in drug development, offering a comparative analysis of their chemical properties, alongside relevant experimental protocols and metabolic pathways.
Introduction
Dapsone, or 4,4'-sulfonyldianiline, is a cornerstone in the treatment of leprosy, dermatitis herpetiformis, and various other inflammatory and infectious diseases.[1][2][3] Its therapeutic and toxic effects are intrinsically linked to its metabolism. A key metabolic pathway is the N-hydroxylation of Dapsone, primarily mediated by cytochrome P450 enzymes in the liver, to form Dapsone Hydroxylamine.[2][4][5] This metabolite is implicated in some of Dapsone's adverse effects, such as methemoglobinemia and hemolysis.[4][6] The deuterated form, this compound, serves as a valuable tool in metabolic and pharmacokinetic studies, allowing for precise quantification and differentiation from its non-deuterated counterpart. Understanding the physicochemical distinctions between the parent drug and its deuterated metabolite is crucial for accurate analytical method development and interpretation of research findings.
Comparative Physicochemical Data
The following table summarizes the key physicochemical properties of Dapsone and provides available data for Dapsone Hydroxylamine and its deuterated analog. It is important to note that detailed experimental data for this compound is sparse in publicly available literature; therefore, data for the non-deuterated hydroxylamine is provided as a close surrogate, with calculated values for the deuterated form where applicable.
| Property | Dapsone | Dapsone Hydroxylamine | This compound |
| Molecular Formula | C₁₂H₁₂N₂O₂S[1] | C₁₂H₁₂N₂O₃S[7] | C₁₂H₈D₄N₂O₃S |
| Molar Mass | 248.30 g/mol [1] | 264.30 g/mol [5][7] | 268.33 g/mol |
| Monoisotopic Mass | 248.061948 Da | 264.056863 Da[7] | 268.082019 Da |
| Appearance | Odorless white to creamy-white crystalline powder[1] | Solid[5] | Not specified |
| Melting Point | 175-176 °C[1] | Not specified | Not specified |
| Solubility | Practically insoluble in water; Soluble in alcohol, methanol, acetone, and dilute hydrochloric acid.[8] | Soluble in DMSO[5] | Not specified |
| LogP (Octanol/Water Partition Coefficient) | 0.97[8] | 0.9[7] | Not specified |
| pKa | Not specified | Not specified | Not specified |
Metabolic Pathway of Dapsone
Dapsone undergoes extensive metabolism in the liver. The primary pathways are N-acetylation and N-hydroxylation. The N-hydroxylation pathway, which leads to the formation of Dapsone Hydroxylamine, is of significant toxicological interest.
Experimental Protocols
Detailed experimental methodologies are essential for the accurate characterization of the physicochemical properties of Dapsone and its metabolites.
Determination of Aqueous Solubility (Shake-Flask Method)
This method is a standard procedure for determining the solubility of a compound in water.
-
Preparation of Saturated Solution: An excess amount of the test compound (Dapsone or this compound) is added to a known volume of distilled water in a glass flask.
-
Equilibration: The flask is sealed and agitated at a constant temperature (e.g., 25°C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the aqueous solution.
-
Quantification: A sample of the clear supernatant is carefully removed and diluted. The concentration of the dissolved compound is then determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[9][10]
-
Calculation: The solubility is expressed in mg/mL or mol/L.
Determination of Octanol-Water Partition Coefficient (LogP)
The shake-flask method is also commonly employed for the determination of the LogP value.
-
Solvent Preparation: n-Octanol and water are mutually saturated by mixing them and allowing the phases to separate.
-
Partitioning: A known amount of the test compound is dissolved in either the water-saturated octanol or the octanol-saturated water. This solution is then mixed with a known volume of the other phase in a separatory funnel.
-
Equilibration: The funnel is shaken vigorously for a set period and then allowed to stand for the two phases to separate completely.
-
Concentration Measurement: The concentration of the compound in both the octanol and aqueous phases is determined using an appropriate analytical technique, such as HPLC or UV-Vis spectrophotometry.[9][11]
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of this value.
Experimental Workflow for Physicochemical Characterization
The following diagram illustrates a typical workflow for the physicochemical characterization of a pharmaceutical compound like Dapsone or its deuterated metabolite.
Conclusion
References
- 1. Dapsone - Wikipedia [en.wikipedia.org]
- 2. Dapsone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is the mechanism of Dapsone? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Dapsone hydroxylamine | C12H12N2O3S | CID 65387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Dapsone | C12H12N2O2S | CID 2955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 10. ijfmr.com [ijfmr.com]
- 11. ijrpb.com [ijrpb.com]
Methodological & Application
Application Notes and Protocols for In Vitro Assessment of Dapsone Hydroxylamine-Mediated Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dapsone (4,4'-diaminodiphenyl sulfone, DDS), a cornerstone in the treatment of leprosy and other inflammatory diseases, undergoes metabolic activation in the liver to form reactive metabolites, primarily Dapsone Hydroxylamine (DDS-NHOH). This metabolite is strongly implicated in the dose-dependent adverse effects of dapsone, including methemoglobinemia, hemolytic anemia, and general cytotoxicity.[1][2] Understanding the cytotoxic mechanisms of DDS-NHOH is crucial for developing safer therapeutic strategies and for screening new drug candidates for similar liabilities.
These application notes provide a comprehensive overview and detailed protocols for in vitro assays to assess DDS-NHOH-mediated cytotoxicity. The primary mechanisms of toxicity are rooted in oxidative stress and the subsequent induction of apoptosis.[1][3] Key cytotoxic effects of DDS-NHOH include the generation of reactive oxygen species (ROS), induction of methemoglobinemia, DNA damage, and activation of caspase-mediated apoptotic pathways.[1][4]
This document outlines protocols for cell viability assessment (MTS and MTT assays), quantification of DNA damage (Comet assay), and measurement of apoptosis induction (Caspase-3 activity assay). Furthermore, it provides quantitative data from published studies to serve as a benchmark for experimental results and illustrates the key signaling pathways involved in DDS-NHOH toxicity.
Data Presentation: Quantitative Cytotoxicity Data for Dapsone Hydroxylamine
The following tables summarize quantitative data on the cytotoxic effects of Dapsone Hydroxylamine from various in vitro studies.
| Cell Type | Assay | Compound | Concentration | Effect | Reference |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | MTT Assay | Dapsone Hydroxylamine | Concentration-dependent | Increased cytotoxicity | [5] |
| Human Mononuclear Leukocytes | Cell Death (unspecified) | Dapsone (in presence of human liver microsomes) | 100 µM | 8.7 +/- 1.8% cell death | [6] |
| Human Erythrocytes | Methemoglobin Formation | Dapsone Hydroxylamine | 2.5 µg/mL | Significant increase in methemoglobin | [1] |
| Human Erythrocytes | Methemoglobin Formation | Dapsone Hydroxylamine | 7.5 µg/mL | Further significant increase in methemoglobin | [1] |
| Human Lymphocytes | Comet Assay | Dapsone Hydroxylamine | Not specified | Induction of DNA damage | [1] |
| Normal Human Epidermal Keratinocytes (NHEKs) | ROS Generation | Dapsone Hydroxylamine | Not specified | Higher ROS formation compared to sulfamethoxazole hydroxylamine | [3] |
Note: Specific IC50 values for Dapsone Hydroxylamine in these cell types are not consistently reported in the reviewed literature, highlighting a potential area for further research.
Experimental Protocols
Cell Viability Assessment: MTS Assay
Principle: The MTS [3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium] assay is a colorimetric method to assess cell viability. In viable cells, mitochondrial dehydrogenases reduce the MTS tetrazolium compound to a soluble formazan product that is quantified by measuring the absorbance at 490 nm.
Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of Dapsone Hydroxylamine in culture medium. Remove the medium from the wells and add 100 µL of the DDS-NHOH dilutions. Include wells with untreated cells as a negative control and a vehicle control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C and 5% CO₂.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
DNA Damage Assessment: Alkaline Comet Assay
Principle: The Comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells. Under alkaline conditions, damaged DNA fragments migrate out of the nucleus during electrophoresis, forming a "comet tail." The intensity and length of the tail are proportional to the extent of DNA damage.
Protocol:
-
Cell Treatment: Treat cells in suspension or as a monolayer with various concentrations of Dapsone Hydroxylamine for a defined period.
-
Cell Harvesting and Embedding:
-
Harvest approximately 1 x 10⁵ cells and resuspend in 1 mL of ice-cold PBS.
-
Mix 10 µL of the cell suspension with 75 µL of low-melting-point agarose at 37°C.
-
Pipette the mixture onto a pre-coated microscope slide and cover with a coverslip. .
-
-
Cell Lysis: Immerse the slides in a lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for at least 1 hour at 4°C.
-
Alkaline Unwinding: Place the slides in an electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13) for 20-40 minutes to allow for DNA unwinding.
-
Electrophoresis: Perform electrophoresis at 25 V and ~300 mA for 20-30 minutes.
-
Neutralization and Staining:
-
Gently wash the slides with a neutralization buffer (0.4 M Tris, pH 7.5).
-
Stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).
-
-
Visualization and Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Analyze at least 50-100 cells per sample using Comet assay software to quantify DNA damage (e.g., tail length, % DNA in the tail).
-
Apoptosis Assessment: Caspase-3 Activity Assay
Principle: Caspase-3 is a key executioner caspase in the apoptotic pathway. This assay utilizes a synthetic substrate, DEVD-pNA (Asp-Glu-Val-Asp-p-nitroanilide), which is cleaved by active caspase-3, releasing the chromophore p-nitroaniline (pNA). The amount of pNA released is proportional to the caspase-3 activity and can be quantified by measuring absorbance at 405 nm.
Protocol:
-
Cell Treatment and Lysis:
-
Treat cells with Dapsone Hydroxylamine to induce apoptosis.
-
Harvest 1-5 x 10⁶ cells and lyse them in 50 µL of chilled cell lysis buffer on ice for 10 minutes.
-
Centrifuge the lysate at 10,000 x g for 1 minute and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of the cell lysate.
-
Caspase Assay:
-
In a 96-well plate, add 50-200 µg of protein lysate per well.
-
Add 50 µL of 2x Reaction Buffer containing 10 mM DTT to each well.
-
Add 5 µL of 4 mM DEVD-pNA substrate to each well.
-
Incubate the plate at 37°C for 1-2 hours.
-
-
Absorbance Measurement: Measure the absorbance at 405 nm using a microplate reader.
-
Data Analysis: Compare the absorbance of treated samples to untreated controls to determine the fold-increase in caspase-3 activity.
Visualizations
Experimental Workflow
Caption: Experimental workflow for assessing DDS-NHOH cytotoxicity.
Dapsone Hydroxylamine-Mediated Cytotoxicity Signaling Pathway
Caption: Signaling pathway of DDS-NHOH-induced cytotoxicity.
References
- 1. In Vitro Protective Effect and Antioxidant Mechanism of Resveratrol Induced by Dapsone Hydroxylamine in Human Cells | PLOS One [journals.plos.org]
- 2. Dapsone induces oxidative stress and impairs antioxidant defenses in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reactive oxygen species generation and its role in the differential cytotoxicity of the arylhydroxylamine metabolites of sulfamethoxazole and dapsone in normal human epidermal keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of the in vitro cytotoxicity of hydroxylamine metabolites of sulfamethoxazole and dapsone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bioactivation of dapsone to a cytotoxic metabolite: in vitro use of a novel two compartment system which contains human tissues - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Mass Spectrometry-Based Detection of Dapsone Hydroxylamine-d4
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dapsone, a sulfone antibiotic, is primarily used in the treatment of leprosy and other inflammatory diseases. Its therapeutic and toxic effects are linked to its complex metabolism, which includes N-acetylation to monoacetyldapsone and N-hydroxylation to dapsone hydroxylamine (DDS-NOH). Dapsone hydroxylamine is a reactive metabolite implicated in the hematological side effects of dapsone, such as methemoglobinemia and hemolytic anemia.[1][2] The quantification of dapsone and its metabolites is crucial for pharmacokinetic studies and for understanding its mechanism of action and toxicity.
Metabolic Pathway of Dapsone
Dapsone undergoes two primary metabolic transformations in the body: acetylation and N-hydroxylation. The N-hydroxylation pathway leads to the formation of the reactive dapsone hydroxylamine.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE) from Human Plasma
This protocol is adapted from established methods for dapsone extraction from plasma and is suitable for dapsone hydroxylamine.[1] Due to the reactivity of dapsone hydroxylamine, it is recommended to perform sample preparation under monochromatic light and to consider the addition of antioxidants like ascorbic acid to the collection tubes and during the extraction process to prevent degradation.[2]
Materials:
-
Human plasma (K2EDTA)
-
Dapsone Hydroxylamine-d4 (internal standard) working solution
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
5mM Ammonium Acetate
-
HPLC Grade Water
-
Solid-Phase Extraction (SPE) Cartridges (e.g., Orochem Panthera Deluxe 30mg, 1ml or Agilent Bond Elut Plexa PCX)[1][3]
Procedure:
-
Thaw plasma samples at room temperature.
-
Pipette 200 µL of plasma into a pre-labeled microcentrifuge tube.
-
Add 50 µL of the this compound internal standard working solution and vortex briefly.
-
Add 200 µL of 5mM Ammonium Acetate solution and vortex for a few seconds.
-
SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of HPLC grade water.[1]
-
Sample Loading: Load the entire pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of HPLC grade water, followed by 1 mL of 5% methanol in water.
-
Elution: Elute the analytes with 1 mL of an elution solution (e.g., 70:30 Acetonitrile:5mM Ammonium Acetate).[1]
-
Transfer the eluate into an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography (LC) Parameters
The following chromatographic conditions are a good starting point for the separation of dapsone hydroxylamine.
| Parameter | Recommended Condition |
| LC System | UPLC or HPLC system |
| Column | Phenomenex Luna C18 (100 x 4.6 mm, 3 µm) or equivalent[1] |
| Mobile Phase A | 5mM Ammonium Acetate in water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Isocratic or gradient elution can be optimized. A starting point is 50:50 (A:B).[1] A gradient may offer better separation from matrix components. |
| Flow Rate | 0.3 - 0.8 mL/min[4][5] |
| Injection Volume | 10 µL |
| Column Temperature | 35 °C |
| Run Time | Approximately 3-5 minutes |
Mass Spectrometry (MS) Parameters
The following parameters are for a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. The MRM transitions for Dapsone Hydroxylamine and its d4-labeled internal standard are inferred and should be optimized experimentally.
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Gas Temperature | 325 °C[3] |
| Gas Flow | 10 L/min[3] |
| Nebulizer Pressure | 50 psi[3] |
| Capillary Voltage | 4500 V[3] |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Fragmentor (V) | Collision Energy (eV) | Polarity |
| Dapsone | 249.1 | 156.1 | 125 | 20-24 | Positive |
| Dapsone-d8 (IS for Dapsone) | 257.1 | 160.0 | Optimize | Optimize | Positive |
| Dapsone Hydroxylamine | 265.1 (inferred) | 172.1 (inferred) | Optimize | Optimize | Positive |
| This compound (IS) | 269.1 (inferred) | 176.1 (inferred) | Optimize | Optimize | Positive |
Note: The MRM transitions for Dapsone Hydroxylamine and its d4-labeled internal standard are proposed based on the structure and common fragmentation patterns. These values must be experimentally determined and optimized for the specific instrument being used.
Experimental Workflow
The overall workflow for the analysis of this compound in a biological matrix is depicted below.
Quantitative Data Summary
The following tables summarize typical parameters for the quantification of dapsone and its metabolites, which can be used as a reference for method development for dapsone hydroxylamine.
Table 1: LC-MS/MS Parameters for Dapsone and Related Compounds
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference(s) |
| Dapsone | 249.0 / 249.3 | 156.1 | [1][4] |
| Dapsone-d8 | 257.1 / 257.3 | 160.0 | [1][4] |
| N-Acetyl Dapsone | 291.1 | 156.0 | [4] |
Table 2: Example Calibration and Quality Control Concentrations
| Sample Type | Concentration Range (ng/mL) | Reference(s) |
| Calibration Curve (Dapsone) | 5.0 - 3000.0 | [1] |
| LLOQ (Dapsone) | 5.0 | [1] |
| LQC (Dapsone) | 12.0 | [1] |
| MQC (Dapsone) | 300.0 - 1200.0 | [1] |
| HQC (Dapsone) | 2400.0 | [1] |
Conclusion
This document provides a comprehensive guide for the development of a robust LC-MS/MS method for the quantification of this compound. By leveraging existing validated methods for dapsone and its metabolites, researchers can establish a reliable analytical procedure. It is imperative to experimentally optimize the mass spectrometry parameters for Dapsone Hydroxylamine and its deuterated internal standard to ensure the highest sensitivity and accuracy. The inherent instability of dapsone hydroxylamine necessitates careful sample handling to obtain reliable and reproducible results.
References
Chromatographic separation of dapsone, its metabolites, and Dapsone Hydroxylamine-d4
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the simultaneous chromatographic separation and quantification of dapsone, its primary metabolites—monoacetyl dapsone (MADDS) and dapsone hydroxylamine (DDS-NOH)—and the internal standard Dapsone Hydroxylamine-d4. The method utilizes Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for sensitive and specific detection in human plasma. An alternative High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method is also presented for the analysis of dapsone and dapsone hydroxylamine. These protocols are intended to support pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments.
Introduction
Dapsone (4,4'-diaminodiphenyl sulfone) is a sulfone antibiotic with anti-inflammatory and antibacterial properties. It is primarily metabolized in the liver through two main pathways: N-acetylation to form monoacetyl dapsone (MADDS) and N-hydroxylation, which produces the reactive metabolite dapsone hydroxylamine (DDS-NOH).[1] This hydroxylamine metabolite is associated with adverse drug reactions, such as methemoglobinemia and hemolysis.[1] Therefore, the simultaneous monitoring of dapsone and its metabolites is crucial for understanding its pharmacokinetics, safety, and efficacy. This application note details robust chromatographic methods for this purpose.
Dapsone Metabolic Pathway
Dapsone undergoes N-acetylation to the non-toxic metabolite monoacetyl dapsone and N-hydroxylation via cytochrome P450 to the potentially toxic dapsone hydroxylamine.
Caption: Metabolic pathway of Dapsone.
Experimental Protocols
Protocol 1: LC-MS/MS for Dapsone, MADDS, and DDS-NOH with this compound
This protocol is adapted for the use of this compound as an internal standard, based on established LC-MS/MS methodologies for dapsone and its metabolites.[2][3]
1. Sample Preparation (Human Plasma)
A solid-phase extraction (SPE) method is recommended for plasma sample cleanup.[1]
-
To 200 µL of human plasma, add 50 µL of the internal standard working solution (this compound in methanol).
-
Add 200 µL of 5mM ammonium acetate and vortex.[1]
-
SPE Cartridge Conditioning: Condition an Orochem Panthera Deluxe 30mg, 1ml SPE cartridge with 1 mL of methanol followed by 1 mL of HPLC grade water.[1]
-
Sample Loading: Load the entire pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of HPLC grade water, followed by 1 mL of 5% methanol in water.[1]
-
Elution: Elute the analytes with 1 mL of an elution solution (70:30 Acetonitrile:5mM Ammonium Acetate).[1]
-
Transfer the eluate to an autosampler vial for LC-MS/MS analysis.
2. Chromatographic Conditions
-
HPLC System: A standard UHPLC or HPLC system.
-
Column: Phenomenex, Luna 100 x 4.6 mm, 3 µm or equivalent.[1]
-
Mobile Phase: 50:50 (v/v) mixture of Acetonitrile and 5mM Ammonium Acetate.[1]
-
Injection Volume: 10 µL.
-
Column Temperature: Ambient.
-
Run Time: Approximately 3 minutes.[1]
3. Mass Spectrometry Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[2][3]
-
Multiple Reaction Monitoring (MRM) Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Dapsone | 249.3 | 156.1 |
| Monoacetyl Dapsone (MADDS) | 291.1 | 156.0 |
| Dapsone Hydroxylamine (DDS-NOH) | 265.1 | 249.1 |
| This compound (IS) | 269.1 | 253.1 |
Note: The MRM transitions for DDS-NOH and its deuterated internal standard are proposed based on their chemical structures and may require optimization.
Protocol 2: HPLC-UV for Dapsone and Dapsone Hydroxylamine
This method is suitable for laboratories without access to mass spectrometry.[4]
1. Sample Preparation (Human Plasma)
-
To a volume of human plasma, add an equal volume of acetone to precipitate proteins.[4]
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the clear supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 70°C.[4]
-
Reconstitute the residue in a mixture of the HPLC mobile phase and acetone (18:5 v/v).[4]
-
Inject a 50 µL aliquot onto the HPLC system.[4]
2. Chromatographic Conditions
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: Isocratic elution with a mixture of water, acetonitrile, glacial acetic acid, and triethylamine (80:20:1.0:0.5 by volume).[4]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 295 nm.[5]
-
Run Time: Approximately 10 minutes.[4]
Quantitative Data Summary
The following tables summarize the quantitative performance parameters reported for similar chromatographic methods.
Table 1: LC-MS/MS Method Performance
| Parameter | Dapsone | Monoacetyl Dapsone (MADDS) | Reference |
| Linearity Range | 0.50 - 2500.00 ng/mL | 0.25 - 20.00 ng/mL | [3] |
| Lower Limit of Quantification (LLOQ) | 5.000 ng/mL | - | [1] |
| Intra- and Inter-run Precision (%RSD) | < 15% | < 15% | [3] |
| Accuracy | within ±15% | within ±15% | [3] |
Table 2: HPLC-UV Method Performance
| Parameter | Dapsone | Dapsone Hydroxylamine (DDS-NOH) | Reference |
| Linearity Range | 0.301 - 20.0 mg/L | 0.0948 - 6.32 mg/L | [4] |
| Limit of Detection (LOD) | 0.00200 mg/L | 0.0470 mg/L | [4] |
| Within-day Repeatability (%CV) | 3-5% | 3-5% | [4] |
| Between-day Repeatability (%CV) | 3-8% | 4-10% | [4] |
| Mean Recovery | 92-107% | 80-82% | [4] |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the analysis of dapsone and its metabolites in plasma samples.
Caption: General workflow for LC-MS/MS analysis.
Conclusion
The described LC-MS/MS and HPLC-UV methods provide reliable and sensitive approaches for the quantification of dapsone and its key metabolites in human plasma. The detailed protocols and performance data presented in this application note can be readily implemented in research and clinical laboratory settings to support studies on the pharmacokinetics, metabolism, and potential toxicity of dapsone. The use of a deuterated internal standard, such as this compound, in the LC-MS/MS method ensures high accuracy and precision.
References
- 1. isca.me [isca.me]
- 2. researchgate.net [researchgate.net]
- 3. semanticscholar.org [semanticscholar.org]
- 4. High-performance liquid chromatographic method with ultraviolet detection for the determination of dapsone and its hydroxylated metabolite in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijfmr.com [ijfmr.com]
Application Notes and Protocols: Investigating Dapsone-Induced Agranulocytosis with Dapsone Hydroxylamine-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dapsone, a sulfone antibiotic and anti-inflammatory agent, is associated with rare but severe idiosyncratic adverse reactions, including agranulocytosis. The mechanism is believed to involve the metabolic activation of dapsone to a reactive metabolite, dapsone hydroxylamine (DDS-NOH). This metabolite is cytotoxic to bone marrow cells and is considered a key mediator of dapsone-induced hematotoxicity.[1][2] Studying the formation and cytotoxicity of dapsone hydroxylamine is crucial for understanding and mitigating the risk of agranulocytosis.
Dapsone Hydroxylamine-d4, a stable isotope-labeled internal standard, is an essential tool for the accurate quantification of dapsone hydroxylamine in biological matrices. Its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays allows for precise measurement by correcting for matrix effects and variations during sample preparation and analysis. These application notes provide an overview of the metabolic pathway, and detailed protocols for in vitro cytotoxicity assessment and bioanalytical quantification.
Metabolic Pathway of Dapsone Bioactivation
Dapsone is metabolized in the liver primarily through two pathways: N-acetylation to the less toxic monoacetyldapsone (MADDS) and N-hydroxylation via cytochrome P450 enzymes (CYP2C9, CYP2E1, and CYP3A4) to the toxic dapsone hydroxylamine (DDS-NOH).[3] DDS-NOH is a reactive electrophile that can cause oxidative stress and covalently bind to cellular macromolecules, leading to cell death. It is this cytotoxicity towards granulocyte precursors in the bone marrow that is hypothesized to trigger agranulocytosis.[1]
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity of Dapsone Hydroxylamine in a Human Mononuclear Cell Model
This protocol is adapted from studies assessing the cytotoxicity of hydroxylamine metabolites on peripheral blood mononuclear cells (PBMCs), which can serve as a surrogate for bone marrow progenitor cells.[2]
Objective: To determine the concentration-dependent cytotoxicity of dapsone hydroxylamine.
Materials:
-
Dapsone Hydroxylamine (DDS-NOH)
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI 1640 cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Culture: Isolate PBMCs from healthy human volunteers using Ficoll-Paque density gradient centrifugation. Resuspend the cells in RPMI 1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin to a final concentration of 1 x 10^6 cells/mL.
-
Cell Plating: Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Compound Preparation: Prepare a stock solution of Dapsone Hydroxylamine in DMSO. Create a series of dilutions in cell culture medium to achieve the desired final concentrations (e.g., 10 µM to 500 µM).
-
Cell Treatment: Add 100 µL of the diluted Dapsone Hydroxylamine solutions or vehicle control (medium with DMSO) to the appropriate wells.
-
Incubation: Incubate the plate for 3 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Washing: After incubation, centrifuge the plate, carefully remove the supernatant, and wash the cells twice with warm PBS to remove any residual compound.
-
Further Incubation: Resuspend the cells in 200 µL of fresh medium and incubate for an additional 16 hours.
-
MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. The viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Centrifuge the plate, remove the supernatant, and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the concentration-response curve to determine the IC50 value.
Protocol 2: Quantification of Dapsone Hydroxylamine in Cell Lysates by LC-MS/MS
This protocol describes a method for the quantification of intracellular dapsone hydroxylamine using this compound as an internal standard. It is based on established principles for the analysis of dapsone and its metabolites.[4][5]
Objective: To accurately measure the concentration of dapsone hydroxylamine in cell lysates after in vitro exposure.
Materials:
-
Dapsone Hydroxylamine (DDS-NOH) standard
-
This compound (Internal Standard, IS)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic Acid, LC-MS grade
-
Ultrapure water
-
Cell lysis buffer (e.g., RIPA buffer)
-
UPLC/HPLC system coupled to a triple quadrupole mass spectrometer
Procedure:
-
Sample Collection: After treating cells (e.g., PBMCs or a relevant hematopoietic cell line) with DDS-NOH for the desired time, wash the cells with ice-cold PBS.
-
Cell Lysis: Lyse the cell pellet with a suitable lysis buffer on ice.
-
Protein Precipitation & IS Spiking: To 100 µL of cell lysate, add 200 µL of ice-cold acetonitrile containing this compound at a known concentration (e.g., 50 ng/mL). This step precipitates proteins and incorporates the internal standard.
-
Centrifugation: Vortex the samples for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
Sample Transfer: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Inject the sample onto the LC-MS/MS system.
LC-MS/MS Parameters (Representative)
| Parameter | Setting |
| LC Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start at 5% B, ramp to 95% B over 3 min, hold for 1 min, return to 5% B |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) |
| MRM Transitions | See Table 2 |
Table 1: Representative LC-MS/MS MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Dapsone Hydroxylamine | 265.1 | 108.1 | 22 |
| This compound (IS) | 269.1 | 112.1 | 22 |
Note: MRM transitions and collision energies must be optimized for the specific instrument used.
-
Data Analysis: Quantify the concentration of Dapsone Hydroxylamine by calculating the peak area ratio of the analyte to the internal standard (this compound) and comparing it to a standard curve prepared in a similar matrix (lysate from untreated cells).
Quantitative Data Summary
The following tables summarize hypothetical but representative data that could be generated from the described protocols.
Table 2: Cytotoxicity of Dapsone Hydroxylamine on Human PBMCs
| Compound | Cell Type | Incubation Time (h) | Assay | IC50 (µM) |
| Dapsone Hydroxylamine | Human PBMCs | 3 hr exposure + 16 hr | MTT | 150 ± 25 |
| Dapsone | Human PBMCs | 3 hr exposure + 16 hr | MTT | > 1000 |
Table 3: Intracellular Concentration of Dapsone Hydroxylamine
| Treatment Concentration (µM) | Intracellular DDS-NOH (ng/10^6 cells) |
| 50 | 5.2 ± 0.8 |
| 100 | 11.5 ± 1.9 |
| 200 | 25.1 ± 4.3 |
The protocols outlined provide a framework for investigating the role of dapsone hydroxylamine in dapsone-induced agranulocytosis. The use of this compound as an internal standard is critical for obtaining reliable quantitative data on the formation and accumulation of this reactive metabolite in target cells. Such studies are vital for developing safer drug candidates and for establishing predictive models for idiosyncratic adverse drug reactions.
References
- 1. Dapsone toxicity: some current perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of the in vitro cytotoxicity of hydroxylamine metabolites of sulfamethoxazole and dapsone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dapsone in dermatology and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. isca.me [isca.me]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
How to solve Dapsone Hydroxylamine-d4 peak tailing in reverse-phase HPLC
Welcome to our technical support center. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve issues with peak tailing for Dapsone Hydroxylamine-d4 in reverse-phase HPLC analysis.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of peak tailing for this compound in reverse-phase HPLC?
A1: The primary cause of peak tailing for basic compounds like this compound is the interaction between the analyte's basic amine functional groups and acidic residual silanol groups (Si-OH) on the surface of silica-based columns.[1][2][3] This secondary interaction mechanism, in addition to the primary hydrophobic retention, leads to a distorted peak shape where the latter half of the peak is broader than the first half.[2]
Q2: How does the mobile phase pH affect the peak shape of this compound?
A2: The mobile phase pH is a critical factor influencing peak shape.[4][5][6] For a basic compound like this compound, if the mobile phase pH is close to the analyte's pKa, a mixture of ionized and unionized forms can exist, leading to peak distortion or splitting.[5] To achieve a symmetrical peak, it is recommended to adjust the mobile phase pH to be at least 1.5-2 units away from the analyte's pKa.[7][8]
Q3: What are mobile phase additives, and how can they improve peak shape?
A3: Mobile phase additives are small amounts of chemical reagents added to the mobile phase to improve chromatographic performance. For basic analytes, additives like triethylamine (TEA) or trifluoroacetic acid (TFA) are commonly used.[9][10]
-
Triethylamine (TEA): As a basic compound, TEA competitively interacts with the acidic silanol groups on the stationary phase, effectively masking them from interacting with this compound.[9][11] This minimizes the secondary interactions that cause peak tailing.
-
Trifluoroacetic acid (TFA): TFA acts as an ion-pairing agent and lowers the mobile phase pH.[10] At a low pH (around 2-3), silanol groups are protonated and less likely to interact with the protonated basic analyte, resulting in improved peak symmetry.[2][10]
Q4: Can the choice of HPLC column affect peak tailing?
A4: Absolutely. Modern HPLC columns offer significant improvements in reducing peak tailing for basic compounds.[2]
-
End-capped Columns: These columns have their residual silanol groups chemically deactivated, which reduces the sites available for secondary interactions.[1][12]
-
High-Purity Silica (Type B) Columns: These columns are manufactured with silica that has a lower content of acidic silanol groups and metal impurities, leading to better peak shapes for basic compounds.[2][9]
-
Hybrid or Polymer-Based Columns: These columns offer a wider usable pH range, allowing for the use of high pH mobile phases to neutralize basic analytes without damaging the column.[2][10]
Q5: Could my sample injection be causing the peak tailing?
A5: Yes, two common injection-related issues can cause peak tailing:
-
Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to broadened and tailing peaks.[1][11] Try reducing the injection volume or diluting the sample.
-
Incompatible Sample Solvent: If your sample is dissolved in a solvent that is significantly stronger (more organic) than your mobile phase, it can cause peak distortion.[11] It is always best to dissolve your sample in the mobile phase itself or in a solvent that is weaker than the mobile phase.
Troubleshooting Guide: Resolving Peak Tailing for this compound
This guide provides a systematic approach to diagnosing and solving peak tailing issues.
Step 1: Initial Diagnosis
First, confirm that the issue is indeed peak tailing and not another problem like peak fronting or splitting. A tailing peak will have an asymmetry factor or tailing factor greater than 1. Also, check if all peaks in your chromatogram are tailing or only the this compound peak. If all peaks are tailing, it might indicate a physical problem with the column or system, such as a void in the column packing.[1][13] If only the basic analyte is tailing, it is likely a chemical interaction issue.
Step 2: Mobile Phase Optimization
Adjusting the mobile phase is often the most effective way to improve peak shape.
Troubleshooting Workflow for Peak Tailing
Caption: A flowchart for troubleshooting peak tailing in HPLC.
Experimental Protocol: Method for Improved Peak Shape
This protocol provides a starting point for optimizing the separation of this compound.
1. Column Selection:
-
Recommended: Use a modern, end-capped C18 column with high-purity silica.
-
Dimensions: 100-150 mm length, 4.6 mm internal diameter, 3-5 µm particle size.[14]
2. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
3. HPLC Method Parameters:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5 µL (start with a low volume to avoid overload).
-
Column Temperature: 30 °C
-
UV Detection: As appropriate for this compound.
-
Gradient: Start with a low percentage of organic phase (e.g., 5-10% Mobile Phase B) and gradually increase to elute the analyte. A shallow gradient can improve peak shape.[16]
4. Sample Preparation:
-
Dissolve the this compound standard or sample in the initial mobile phase composition (e.g., 90% Mobile Phase A, 10% Mobile Phase B).
Data Presentation: Impact of Mobile Phase Additives
The following table summarizes the expected improvement in peak shape with different mobile phase conditions. The Tailing Factor (Tf) is a measure of peak symmetry, with a value of 1.0 indicating a perfectly symmetrical peak.
| Mobile Phase Condition | Expected Tailing Factor (Tf) | Expected Peak Shape | Rationale |
| Neutral Water/Acetonitrile | > 2.0 | Severe Tailing | Strong interaction between ionized silanol groups and the basic analyte.[17] |
| 0.1% Formic Acid in Water/Acetonitrile | 1.2 - 1.5 | Moderate Improvement | Low pH suppresses silanol ionization, reducing secondary interactions.[10] |
| 25mM Triethylamine (TEA), pH adjusted | < 1.2 | Good Symmetry | TEA acts as a silanol masking agent, blocking sites of secondary interaction.[18] |
By following this guide, researchers, scientists, and drug development professionals can effectively troubleshoot and resolve peak tailing issues for this compound, leading to more accurate and reliable analytical results.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. pharmagrowthhub.com [pharmagrowthhub.com]
- 4. What's the significance of mobile phase pH in chromatography? [monadlabtech.com]
- 5. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 6. moravek.com [moravek.com]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. support.waters.com [support.waters.com]
- 11. i01.yizimg.com [i01.yizimg.com]
- 12. chromtech.com [chromtech.com]
- 13. agilent.com [agilent.com]
- 14. auroraprosci.com [auroraprosci.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 17. elementlabsolutions.com [elementlabsolutions.com]
- 18. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
Technical Support Center: Optimizing Mass Spectrometer Sensitivity for Dapsone Hydroxylamine-d4
Welcome to the technical support center for the analysis of Dapsone Hydroxylamine-d4. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their mass spectrometry methods for this specific analyte.
Frequently Asked Questions (FAQs)
Q1: What are the recommended initial MS/MS parameters for this compound?
A1: While specific validated parameters for this compound are not widely published, we can infer starting points based on the known fragmentation of Dapsone and its deuterated analog, Dapsone-d8. Dapsone Hydroxylamine has a monoisotopic mass of 264.056863 g/mol .[1] Given the addition of four deuterium atoms, the precursor ion ([M+H]⁺) for this compound would be approximately m/z 269.1.
Common fragments for Dapsone (precursor m/z 249.0) are observed at m/z 156.1, 108.0, and 92.0.[2][3] For Dapsone-d8 (precursor m/z 257.1), a major product ion is m/z 160.0.[2] Based on these patterns, it is plausible that a major fragmentation pathway for Dapsone Hydroxylamine involves the core dapsone structure. Therefore, a logical starting point for product ion selection for this compound would be to look for fragments analogous to those of Dapsone, shifted by the mass of the deuterium labels.
Recommended Starting MRM Transitions (Positive Ion Mode):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| This compound | ~269.1 | ~160.1 | Primary transition, based on fragmentation of Dapsone-d8. |
| This compound | ~269.1 | ~112.0 | Secondary transition, inferred from Dapsone fragmentation. |
| This compound | ~269.1 | ~96.0 | Tertiary transition, inferred from Dapsone fragmentation. |
Note: These are predicted transitions and must be optimized by infusing a standard solution of this compound into the mass spectrometer to determine the actual precursor and product ions.
Q2: How should I optimize the collision energy for this compound?
A2: Collision energy (CE) is a critical parameter for achieving optimal sensitivity and must be determined empirically for your specific instrument. A good starting point can be calculated based on the precursor m/z. For singly charged precursors, a common starting point is a CE of 15-25 eV.
Experimental Protocol for Collision Energy Optimization:
-
Prepare a pure solution of this compound at a concentration that gives a stable signal (e.g., 100 ng/mL in 50:50 acetonitrile:water with 0.1% formic acid).
-
Infuse the solution directly into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).
-
In your instrument software, set up a product ion scan for the precursor ion of this compound (m/z ~269.1).
-
Manually ramp the collision energy in small increments (e.g., 2-5 eV) from a low value (e.g., 5 eV) to a high value (e.g., 50 eV).
-
Monitor the intensity of the expected product ions. The optimal collision energy will be the value that produces the highest and most stable signal for your primary product ion.
-
Repeat this process for any secondary or tertiary product ions you wish to monitor.
Q3: What are the best ionization source and polarity for this compound analysis?
A3: For aromatic amines and their metabolites, positive ion electrospray ionization (ESI) is typically the most effective due to the presence of basic nitrogen atoms that are readily protonated.[4][5] Dapsone and its metabolites are commonly analyzed using positive ion ESI.[2]
Atmospheric Pressure Chemical Ionization (APCI) can be an alternative, particularly for less polar compounds or to mitigate certain matrix effects.[6][7][8] However, given the hydroxylamine group, this compound is expected to be sufficiently polar for ESI. APCI often uses higher temperatures, which could potentially cause degradation of the thermally labile hydroxylamine moiety.[9][10] Therefore, ESI in positive ion mode is the recommended starting point.
Q4: Dapsone hydroxylamine is known to be unstable. How can I minimize its degradation during sample preparation and analysis?
A4: The stability of hydroxylamine metabolites is a significant challenge. Dapsone hydroxylamine can be oxidized to its nitroso derivative.[11] To minimize degradation:
-
Temperature: Keep samples on ice or at 4°C throughout the preparation process. Store processed samples in the autosampler at a low temperature (e.g., 4-10°C).
-
Light: Protect samples from light, as some compounds are light-sensitive.[2] Use amber vials or cover sample trays with foil.
-
pH: The stability of hydroxylamines can be pH-dependent. Acidic conditions are often used in mobile phases for LC-MS analysis of basic compounds, which may also help to stabilize the protonated form of the analyte.
-
Antioxidants: In some cases, the addition of antioxidants such as ascorbic acid to the collection tubes or during sample preparation can help prevent oxidative degradation.[11] However, this should be tested to ensure it doesn't interfere with the analysis or cause ion suppression.
-
Minimize Time: Process samples as quickly as possible and analyze them promptly after preparation.
Q5: What type of sample preparation is recommended for plasma samples containing this compound?
A5: For plasma samples, it is crucial to remove proteins and phospholipids that can cause significant matrix effects and ion suppression. Common techniques include:
-
Protein Precipitation (PPT): This is a simple and fast method. Acetonitrile is a common choice for precipitating plasma proteins.
-
Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT. A solvent such as methyl tert-butyl ether (MTBE) can be used to extract dapsone and its metabolites.[12]
-
Solid-Phase Extraction (SPE): SPE can offer the cleanest extracts and is well-suited for removing interfering substances. A reversed-phase or mixed-mode cation exchange SPE cartridge can be effective.[2]
Given the potential instability of this compound, a rapid and simple method like protein precipitation may be advantageous to minimize processing time. However, if significant matrix effects are observed, SPE would be the recommended approach for a cleaner sample.
Troubleshooting Guides
Issue 1: Low or No Signal for this compound
| Possible Cause | Troubleshooting Step |
| Incorrect MS/MS transitions | Re-optimize precursor and product ions by infusing a fresh standard solution. |
| Suboptimal collision energy | Perform a collision energy optimization experiment as described in the FAQ. |
| Analyte degradation | Prepare samples on ice, protect from light, and analyze immediately. Consider adding an antioxidant if degradation persists. |
| Poor ionization | Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature). Ensure the mobile phase pH is appropriate for positive ionization (e.g., contains 0.1% formic acid). |
| Matrix suppression | Dilute the sample extract to reduce the concentration of interfering matrix components. Improve sample cleanup using SPE. |
| Deuterium exchange | If using a mobile phase with a high D2O content for other reasons, back-exchange of the deuterium on the hydroxylamine could occur. This is generally not an issue with standard reversed-phase mobile phases. |
Issue 2: High Signal Variability or Poor Reproducibility
| Possible Cause | Troubleshooting Step |
| Inconsistent sample preparation | Ensure precise and consistent timing and temperature control during sample processing, especially given the analyte's instability. |
| Autosampler issues | Verify autosampler injection volume precision. Ensure the autosampler is cooled to prevent degradation in the vial. |
| Matrix effects | Different lots of biological matrix can have varying levels of interfering compounds. Evaluate matrix effects using multiple sources of blank matrix. |
| Carryover | Inject a blank solvent after a high concentration sample to check for carryover. If present, optimize the autosampler wash method. |
| Instability in reconstituted extract | Analyze samples immediately after reconstitution. If not possible, evaluate the stability of the analyte in the reconstitution solvent at the autosampler temperature. |
Experimental Protocols
Protocol 1: LC-MS/MS System Configuration and Optimization
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a suitable starting point.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with a low percentage of B (e.g., 5%), ramp up to a high percentage (e.g., 95%) to elute the analyte, and then return to initial conditions for re-equilibration. A typical run time would be 3-5 minutes.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 30-40°C.
-
-
Mass Spectrometry:
-
Ion Source: Electrospray Ionization (ESI).
-
Polarity: Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Ion Source Parameters: Optimize the following parameters by infusing a standard solution:
-
Capillary Voltage
-
Source Temperature
-
Nebulizer Gas Flow
-
Drying Gas Flow
-
-
MRM Transitions and Collision Energies: Determine experimentally as described in the FAQs.
-
Protocol 2: Plasma Sample Preparation using Protein Precipitation
-
To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard (if this compound is not being used as the internal standard itself).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at a low temperature (<30°C).
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% A, 5% B).
-
Vortex briefly and transfer to an autosampler vial for immediate analysis.
Visualizations
Caption: A typical experimental workflow for the analysis of this compound in plasma.
Caption: A logical troubleshooting guide for addressing low sensitivity issues.
References
- 1. Dapsone hydroxylamine | C12H12N2O3S | CID 65387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. isca.me [isca.me]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Performance comparison of electrospray ionization and atmospheric pressure chemical ionization in untargeted and targeted liquid chromatography/mass spectrometry based metabolomics analysis of grapeberry metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. akjournals.com [akjournals.com]
- 9. The Development of an Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for Biogenic Amines in Fish Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Metabolism of dapsone to a hydroxylamine by human neutrophils and mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Preventing degradation of Dapsone Hydroxylamine-d4 during sample storage
Welcome to the Technical Support Center for Dapsone Hydroxylamine-d4. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of this compound during sample storage and analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is the deuterated form of the major reactive metabolite of Dapsone, a sulfone antibiotic. The hydroxylamine metabolite is implicated in the pharmacological and toxicological effects of the parent drug. Due to the inherent chemical reactivity of the hydroxylamine functional group, this compound is susceptible to degradation, which can compromise the accuracy and reliability of experimental results. The deuterium labeling provides a valuable tool for metabolic and pharmacokinetic studies, making its stability crucial for accurate quantification.
Q2: What are the primary degradation pathways for this compound?
The primary degradation pathways for this compound are oxidation and, to a lesser extent, hydrolysis.
-
Oxidation: The hydroxylamine moiety is readily oxidized to the corresponding nitroso and subsequently to the nitro derivative, especially in the presence of oxygen and metal ions. This is the most significant degradation pathway.
-
Hydrolysis: While the sulfonamide group is generally stable, hydrolysis can occur under strong acidic or basic conditions, leading to the cleavage of the sulfur-nitrogen bond. However, this is less common under typical sample storage conditions.[1]
Q3: How does deuterium labeling affect the stability of this compound?
Deuterium labeling on the aromatic ring is not expected to significantly alter the inherent chemical stability of the hydroxylamine functional group. The primary degradation pathways, such as oxidation of the hydroxylamine, will still be the main concern. However, the carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic processes involving the cleavage of that bond in vivo, a phenomenon known as the kinetic isotope effect. For in vitro sample stability, this effect is generally not relevant to the degradation of the hydroxylamine group itself.
Q4: What are the ideal storage conditions for this compound?
To minimize degradation, this compound should be stored under the following conditions:
-
Temperature: Frozen at -20°C or ideally at -80°C for long-term storage.
-
Light: Protected from light by using amber vials or by storing in the dark.
-
Atmosphere: Stored under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
-
pH: Maintained in a slightly acidic to neutral pH range (pH 4-7). Basic conditions should be avoided as they can accelerate degradation.
Troubleshooting Guides
This section provides solutions to common problems encountered during the storage and handling of this compound.
Problem 1: Rapid degradation of the analytical standard in solution.
| Possible Cause | Troubleshooting Step |
| Oxidation | Prepare solutions fresh daily. Use deoxygenated solvents. Add an antioxidant (e.g., ascorbic acid, butylated hydroxytoluene (BHT)) to the solvent. Store stock solutions under an inert gas. |
| Incorrect pH | Ensure the pH of the solution is between 4 and 7. Use a buffered solution if necessary. |
| Presence of Metal Ions | Use high-purity solvents and glassware. Consider adding a chelating agent like EDTA to the solvent to sequester metal ions. |
| Light Exposure | Prepare and store solutions in amber glassware or protect them from light. |
Problem 2: Inconsistent results between different sample aliquots.
| Possible Cause | Troubleshooting Step |
| Freeze-Thaw Cycles | Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. |
| Incomplete Dissolution | Ensure the compound is fully dissolved before making dilutions. Use a vortex mixer or sonication if necessary. |
| Adsorption to Container | Use silanized glassware or polypropylene tubes to minimize adsorption. |
Problem 3: Degradation in the autosampler.
| Possible Cause | Troubleshooting Step |
| Elevated Temperature | Use a temperature-controlled autosampler set to a low temperature (e.g., 4°C). |
| Extended Residence Time | Minimize the time samples spend in the autosampler before injection. Sequence runs to analyze unstable samples first. |
| Reactive Vials/Caps | Use inert glass or polypropylene vials and septa. |
Data Presentation
The following tables summarize the expected relative stability of this compound under various storage conditions. The percentage of degradation is illustrative and intended to highlight the impact of different factors. Actual degradation rates should be determined experimentally.
Table 1: Effect of Temperature on Stability (Storage for 1 week in the dark, pH 6.5)
| Temperature | Expected Degradation (%) |
| -80°C | < 1% |
| -20°C | 1-5% |
| 4°C | 5-15% |
| 25°C (Room Temp) | 15-40% |
Table 2: Effect of pH on Stability (Storage for 24 hours at 4°C in the dark)
| pH | Expected Degradation (%) |
| 4.0 | 2-5% |
| 6.5 | 1-3% |
| 8.0 | 10-25% |
| 10.0 | > 30% |
Table 3: Effect of Light on Stability (Storage for 24 hours at 25°C, pH 6.5)
| Condition | Expected Degradation (%) |
| In Dark | 15-40% |
| Ambient Light | 30-60% |
| Direct Sunlight | > 70% |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the solid this compound to equilibrate to room temperature before opening the vial to prevent condensation.
-
Weigh the required amount of the compound in a clean, dry amber vial.
-
Dissolve the compound in a suitable deoxygenated solvent (e.g., methanol or acetonitrile) to the desired concentration. The addition of an antioxidant like 0.1% ascorbic acid is recommended.
-
Purge the headspace of the vial with an inert gas (argon or nitrogen) before sealing.
-
Store the stock solution at -80°C.
Protocol 2: Stability Testing of this compound
This protocol is based on ICH guidelines for stability testing.[1][2][3]
-
Sample Preparation: Prepare multiple aliquots of this compound in the desired matrix (e.g., plasma, buffer) at a known concentration.
-
Storage Conditions: Store the aliquots under a range of conditions to be tested (e.g., different temperatures, pH values, light exposures). Include a control group stored at -80°C in the dark.
-
Time Points: Analyze the samples at predetermined time points (e.g., 0, 2, 4, 8, 24 hours for short-term stability; 0, 1, 3, 6, 12 months for long-term stability).
-
Analysis: Use a validated stability-indicating analytical method (e.g., LC-MS/MS) to quantify the remaining concentration of this compound and to detect and quantify any degradation products.
-
Data Evaluation: Calculate the percentage of the initial concentration remaining at each time point for each condition. Determine the degradation rate and shelf-life based on the established acceptance criteria (e.g., not more than 10% degradation).
Visualizations
References
Troubleshooting poor recovery of Dapsone Hydroxylamine-d4 in solid-phase extraction
Technical Support Center: Dapsone Hydroxylamine-d4 Solid-Phase Extraction
This guide provides troubleshooting advice and answers to frequently asked questions regarding the poor recovery of this compound (DHA-d4) during solid-phase extraction (SPE) procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its recovery critical?
A1: this compound (DHA-d4) is the deuterated form of the primary hydroxylamine metabolite of Dapsone. In bioanalytical methods, deuterated compounds like DHA-d4 are used as internal standards to ensure accurate quantification of the target analyte (Dapsone Hydroxylamine) by correcting for variability during sample preparation and analysis. Poor or inconsistent recovery of the internal standard can lead to inaccurate and unreliable results.
Q2: What are the most common reasons for low recovery of analytes during SPE?
A2: Low recovery in SPE can stem from several factors. These include improper conditioning of the SPE cartridge, incorrect sample pH, selection of an inappropriate sorbent, sample overloading, wash solvents that are too strong, or elution solvents that are too weak.[1][2] Additionally, issues like high flow rates during sample loading can prevent the analyte from binding effectively to the sorbent.[1][3]
Q3: Is Dapsone Hydroxylamine known to be unstable?
A3: Yes, hydroxylamine metabolites can be unstable and are susceptible to oxidation.[4][5] Dapsone hydroxylamine can be reduced back to its parent drug, dapsone.[6] This inherent instability can contribute to its loss during the multi-step SPE process, especially under inappropriate pH or temperature conditions. It is crucial to handle samples under conditions that minimize degradation.
Troubleshooting Guide for Poor DHA-d4 Recovery
Use this section to diagnose and resolve specific issues leading to low recovery of your internal standard.
Problem 1: Analyte is lost during the "Load" step (Breakthrough).
If you analyze the flow-through after loading your sample and find a significant amount of DHA-d4, it indicates the analyte did not bind effectively to the SPE sorbent.
Possible Causes & Solutions:
-
Incorrect Sorbent Choice: The sorbent may not have the appropriate chemistry to retain DHA-d4.
-
Solution: For a compound like Dapsone, which has amine functionalities, a cation-exchange sorbent (e.g., MCX) is often effective.[7] Ensure the chosen sorbent is suitable for the analyte's properties.
-
-
Improper pH of the Sample: The ionization state of DHA-d4 is critical for its retention on ion-exchange sorbents.
-
Solution: Adjust the sample pH to ensure the primary amine groups are protonated (positively charged) for effective binding to a cation-exchange sorbent. A pH at least 2 units below the pKa of the amine is recommended.
-
-
Sample Solvent is Too Strong: If the organic content of your sample solvent is too high, it can prevent the analyte from retaining on the sorbent.[3][8]
-
Solution: Dilute your sample with a weaker solvent (e.g., water or an appropriate buffer) before loading to promote better interaction with the sorbent.[3]
-
-
High Flow Rate: Loading the sample too quickly does not allow sufficient time for the analyte to interact with and bind to the sorbent.[1][3]
-
Solution: Decrease the flow rate during the sample loading step. For ion-exchange mechanisms, a slower flow rate is often necessary to ensure optimal binding.[8]
-
-
Improper Cartridge Conditioning/Equilibration: Failure to properly wet and prepare the sorbent can lead to inconsistent and poor binding.[1][3]
-
Solution: Always follow the manufacturer's protocol for conditioning (e.g., with methanol) and equilibration (e.g., with water or buffer at the correct pH) steps. Ensure the sorbent bed does not dry out between equilibration and sample loading.[9]
-
Problem 2: Analyte is lost during the "Wash" step.
If DHA-d4 is detected in your wash fractions, the wash solvent is likely too aggressive, stripping the analyte from the sorbent along with interferences.
Possible Causes & Solutions:
-
Wash Solvent is Too Strong: The organic strength or pH of the wash solvent may be eluting your analyte prematurely.[2][9]
-
Solution: Decrease the percentage of organic solvent in your wash solution. If using an ion-exchange sorbent, ensure the pH of the wash solution maintains the charged state of your analyte. A common strategy is to wash with a weak organic solvent followed by an acidic wash (for cation-exchange) to remove neutral and basic interferences without eluting the target analyte.
-
Problem 3: Analyte is not recovered during the "Elution" step.
If little to no DHA-d4 is found in the load or wash fractions, but recovery is still low, the analyte is likely retained on the cartridge and not being eluted effectively.
Possible Causes & Solutions:
-
Elution Solvent is Too Weak: The elution solvent lacks the strength or correct pH to disrupt the interaction between DHA-d4 and the sorbent.[1][9]
-
Solution: Increase the strength of your elution solvent. For cation-exchange sorbents, this is typically achieved by using a solvent containing a small percentage of a basic modifier (e.g., ammonium hydroxide) to neutralize the charge on the analyte, allowing it to be released from the sorbent.[10] For example, 5% ammonium hydroxide in a strong organic solvent like acetonitrile or methanol is a common choice.
-
-
Insufficient Elution Volume: The volume of the elution solvent may not be enough to pass through the entire sorbent bed and collect the analyte.
-
Solution: Increase the volume of the elution solvent or perform a second elution step and combine the fractions.
-
-
Analyte Degradation on Sorbent: The chemical environment of the sorbent or prolonged processing time could be causing the unstable DHA-d4 to degrade.
-
Solution: Minimize the time the analyte spends on the cartridge. Consider adding an antioxidant to your sample or collection solvent if oxidative degradation is suspected. Process samples at a lower temperature (e.g., on ice) if possible.
-
Experimental Protocols & Data
Example SPE Protocol for Dapsone and Metabolites
This protocol is a general example for extracting Dapsone and its metabolites from a biological matrix using a mixed-mode cation exchange (MCX) cartridge. Optimization will be required for your specific application.
| Step | Procedure | Details & Rationale |
| 1. Conditioning | Pass 3 mL of Methanol through the cartridge. | Wets the polymeric sorbent and activates the functional groups. |
| 2. Equilibration | Pass 3 mL of Water (or 0.1 M HCl) through the cartridge. | Prepares the sorbent with the correct pH environment for sample loading.[10] |
| 3. Sample Load | Load the pre-treated sample at a slow flow rate (e.g., 1 mL/min). | Pre-treatment may involve protein precipitation followed by dilution in an acidic buffer to ensure the analyte is charged. |
| 4. Wash 1 | Wash with 5 mL of 0.1 M HCl.[10] | Removes acidic and neutral interferences. |
| 5. Wash 2 | Wash with 5 mL of Methanol.[10] | Removes remaining non-polar interferences. |
| 6. Elution | Elute with 5 mL of 5% Ammonium Hydroxide in Acetonitrile.[10] | The basic modifier neutralizes the analyte, disrupting its ionic bond with the sorbent, allowing for elution. |
| 7. Evaporation & Reconstitution | Evaporate the eluate to dryness under nitrogen and reconstitute in mobile phase. | Concentrates the sample and ensures compatibility with the analytical system (e.g., LC-MS/MS). |
Troubleshooting Data Comparison (Hypothetical)
The following table illustrates how recovery can be affected by modifying SPE parameters.
| Condition | Analyte in Load Fraction | Analyte in Wash Fraction | Analyte in Elution Fraction | Overall Recovery |
| Baseline | 5% | 45% | 20% | 20% |
| A: Wash with 100% Water | 5% | 5% | 60% | 60% |
| B: Elute with 5% NH4OH in ACN | 5% | 5% | 85% | 85% |
-
Interpretation: The baseline condition shows significant analyte loss in the wash step. Modifying the wash solvent to a weaker one (Condition A) improves recovery. Further optimizing the elution solvent to effectively release the analyte (Condition B) leads to high recovery.
Visual Guides (Diagrams)
Standard Solid-Phase Extraction Workflow
Caption: A typical workflow for solid-phase extraction.
Troubleshooting Logic for Low Recovery
Caption: A decision tree for troubleshooting poor SPE recovery.
References
- 1. specartridge.com [specartridge.com]
- 2. Why Is Your SPE Recovery So Low? - News - News [alwsci.com]
- 3. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 4. isca.me [isca.me]
- 5. researchgate.net [researchgate.net]
- 6. Reduction of dapsone hydroxylamine to dapsone during methaemoglobin formation in human erythrocytes in vitro--II. Movement of dapsone across a semipermeable membrane into erythrocytes and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of Dapsone and Its Metabolites in Aquatic Products by Solid Phase Extraction with High Performance Liquid Chromatographyï¼Tandem Mass Spectrometry [fxcsxb.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Sample Prep Tech Tip: Low Recovery- SPE Method | Phenomenex [phenomenex.com]
- 10. agilent.com [agilent.com]
Minimizing adduct formation of Dapsone Hydroxylamine-d4 in the ion source
Technical Support Center: Dapsone Hydroxylamine-d4 (DHA-d4) Analysis
Welcome to the technical support center for the analysis of this compound (DHA-d4). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize adduct formation in the ion source during LC-MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DHA-d4) and why is it challenging to analyze?
A1: Dapsone hydroxylamine (DHA) is a reactive metabolite of the drug dapsone. The deuterated form, DHA-d4, is often used as an internal standard in quantitative bioanalysis. Its high reactivity, which is linked to dapsone's pharmacological and toxicological effects, makes it prone to instability and chemical reactions within the liquid chromatography-mass spectrometry (LC-MS) system, particularly in the electrospray ionization (ESI) source. These reactions can lead to the formation of various adducts, complicating data interpretation and compromising the accuracy and precision of quantification.
Q2: What are the common types of adducts observed with DHA-d4 in the ion source?
A2: DHA-d4 is susceptible to forming several types of adducts in the ion source:
-
Oxidation Products: DHA is readily oxidized to the nitroso-dapsone species, which can be detected as a separate ion.
-
Mobile Phase Adducts: Depending on the mobile phase composition, DHA-d4 can form adducts with components like sodium ([M+Na]⁺), potassium ([M+K]⁺), or acetonitrile ([M+ACN+H]⁺).[1][2][3]
-
Dimerization: Reactive molecules can sometimes form dimers ([2M+H]⁺) in the ESI source.
-
Adducts with Trapping Agents: If trapping agents are used to stabilize DHA-d4, adducts with these agents (e.g., glutathione, N-ethylmaleimide) will be the intended ions to be measured.
Q3: How do ion source parameters affect adduct formation?
A3: Ion source parameters play a critical role in the stability of reactive analytes like DHA-d4.
-
Temperature: Higher source and desolvation temperatures can increase the rate of in-source reactions and degradation.[4] For reactive metabolites, it is often beneficial to use the lowest temperatures that still allow for efficient desolvation.
-
Voltages: Capillary and cone voltages can influence the extent of in-source fragmentation and reactions. Optimization is necessary to ensure efficient ionization of the primary ion while minimizing the formation of unwanted adducts.
Q4: Can mobile phase composition be optimized to reduce adducts?
A4: Yes, optimizing the mobile phase is a primary strategy for minimizing adduct formation.
-
Additives: The use of mobile phase additives can significantly alter ionization efficiency and suppress the formation of unwanted adducts.[1][2][3] For positive ion mode, adding volatile acids like formic acid or acetic acid can promote the formation of the protonated molecule [M+H]⁺ and reduce the prevalence of metal adducts like [M+Na]⁺.[5][6]
-
Solvent Purity: Using high-purity, LC-MS grade solvents is crucial to minimize the presence of metal ions (Na⁺, K⁺) that lead to adduct formation.
-
Scavengers: In some cases, adding a small concentration of a competing ion or a chelating agent to the mobile phase can help sequester metal ions.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the analysis of DHA-d4.
| Problem | Potential Cause | Recommended Solution |
| High abundance of [M+Na]⁺ or [M+K]⁺ adducts | Contamination of mobile phase, vials, or sample with sodium or potassium salts. | 1. Use fresh, high-purity LC-MS grade solvents and additives.2. Avoid using glass vials or glassware that may leach sodium; opt for polypropylene vials.3. Increase the concentration of a proton source in the mobile phase, such as 0.1% formic acid, to promote [M+H]⁺ formation.[5][6]4. Consider adding ammonium formate or acetate to the mobile phase, which can sometimes help in creating a more reproducible adduct profile.[5] |
| Signal is inconsistent or unexpectedly low | In-source degradation or reaction of DHA-d4. Ion suppression from matrix components. | 1. Lower the ion source and desolvation gas temperatures to the minimum required for efficient solvent evaporation.[4]2. Optimize cone voltage and other source parameters to minimize in-source fragmentation.3. Improve sample clean-up to reduce matrix effects.[7]4. Ensure the stability of DHA-d4 in the autosampler by keeping it cooled and minimizing residence time before injection. |
| Multiple unknown peaks related to the analyte are observed | Formation of various adducts (e.g., with acetonitrile, dimers) or degradation products. | 1. Systematically identify the adducts by calculating their mass-to-charge ratios (see the Adduct Identification Table below).2. Modify the mobile phase composition. For example, if an acetonitrile adduct is suspected, try a methanol-based mobile phase to see if the peak disappears or shifts.3. Inject a fresh standard to confirm that the extraneous peaks are not due to sample degradation prior to analysis. |
| Poor chromatographic peak shape (tailing or splitting) | On-column interactions or degradation. Inappropriate mobile phase pH. | 1. Ensure the mobile phase pH is suitable for the analyte. For an amine-containing compound, a low pH mobile phase (e.g., with formic acid) is generally preferred.2. Use a high-quality column and consider a guard column to protect it from reactive species.3. Check for any active sites in the LC flow path that might be causing degradation. |
Data Presentation: Effect of Mobile Phase Additives on Ion Formation
The following table summarizes the expected impact of different mobile phase additives on the ionization of a model analyte similar to DHA-d4, based on general LC-MS principles.
| Mobile Phase Additive | Target Ion | Common Adducts Suppressed | Expected Sensitivity for Target Ion | Reference |
| 0.1% Formic Acid | [M+H]⁺ | [M+Na]⁺, [M+K]⁺ | High | [5][6] |
| 5 mM Ammonium Formate | [M+H]⁺, [M+NH₄]⁺ | [M+Na]⁺, [M+K]⁺ | High, improves reproducibility | [5] |
| 0.1% Acetic Acid | [M+H]⁺ | [M+Na]⁺, [M+K]⁺ | Moderate to High | [5] |
| No Additive (Water/Acetonitrile) | [M+H]⁺, [M+Na]⁺ | - | Variable, prone to high Na⁺ adducts | [1][2][3] |
Adduct Identification Table for this compound (DHA-d4)
Theoretical Monoisotopic Mass of DHA-d4 (C₁₂H₈D₄N₂O₂S): 252.10 g/mol
| Adduct / Ion | Formula | Expected m/z (Positive Mode) |
| Protonated Molecule | [M+H]⁺ | 253.11 |
| Sodium Adduct | [M+Na]⁺ | 275.09 |
| Potassium Adduct | [M+K]⁺ | 291.06 |
| Ammonium Adduct | [M+NH₄]⁺ | 270.14 |
| Acetonitrile Adduct | [M+ACN+H]⁺ | 294.13 |
| Dimer | [2M+H]⁺ | 505.21 |
Experimental Protocols
Protocol 1: Optimized LC-MS/MS Method for DHA-d4 Analysis
This protocol is designed to minimize in-source adduct formation and ensure sensitive and reproducible quantification.
1. LC System & Conditions:
-
Column: Agilent Poroshell 120 SB-C18, 2.1 × 100 mm, 2.7 µm (or equivalent)
-
Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade)
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (LC-MS Grade)
-
Flow Rate: 0.4 mL/min
-
Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.
-
Column Temperature: 35 °C
-
Injection Volume: 5 µL
-
Autosampler Temperature: 4 °C
2. MS System & Conditions (Triple Quadrupole):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Ion Source Gas Temp: 300 °C (start low and increase only if necessary)
-
Gas Flow: 10 L/min
-
Nebulizer: 45 psi
-
Capillary Voltage: 3500 V
-
MRM Transitions: To be determined by infusion of DHA-d4. A potential transition would be based on the fragmentation of the protonated molecule.
Protocol 2: In-vitro Trapping of Dapsone Hydroxylamine
For experiments aiming to characterize DHA formation from dapsone, trapping agents are necessary to form a stable adduct for analysis.
1. Incubation:
-
Incubate dapsone with a metabolically active system (e.g., human liver microsomes, S9 fraction).
-
Include a trapping agent in the incubation mixture. Glutathione (GSH) is commonly used to trap reactive metabolites. A final concentration of 5-10 mM GSH is typical.
-
Initiate the reaction with an NADPH-generating system.
2. Quenching:
-
Stop the reaction by adding a 2-3 fold volume of cold acetonitrile containing 0.1% formic acid. This precipitates proteins and stabilizes the formed adduct.
3. Sample Preparation:
-
Centrifuge the quenched sample to pellet the precipitated protein.
-
Transfer the supernatant to a clean vial for LC-MS analysis.
4. LC-MS Analysis:
-
Use the LC-MS method described in Protocol 1.
-
The target ion for analysis will now be the [M+H]⁺ of the DHA-GSH adduct, not DHA itself. The MRM transition will need to be optimized for this new, stable species.
Visualizations
Below are diagrams illustrating key workflows and concepts for minimizing adduct formation.
Caption: In-source competition between protonation, adduct formation, and degradation.
Caption: A logical workflow for troubleshooting high adduct signals.
References
- 1. Adduct Formation in ESI/MS by Mobile Phase Additives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Adduct Formation in ESI/MS by Mobile Phase Additives | Semantic Scholar [semanticscholar.org]
- 3. cris.technion.ac.il [cris.technion.ac.il]
- 4. Effects of Different Adduct Ions, Ionization Temperatures, and Solvents on the Ion Mobility of Glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. waters.com [waters.com]
Technical Support Center: Dapsone Hydroxylamine-d4 Stock Solution Stability
This technical support center provides guidance for researchers, scientists, and drug development professionals on ensuring the stability of Dapsone Hydroxylamine-d4 in stock solutions. The following information is intended to help troubleshoot common issues and answer frequently asked questions encountered during experimental workflows.
Troubleshooting Guide
Users may encounter several issues related to the stability of this compound stock solutions. This guide provides a structured approach to identifying and resolving these problems.
| Problem | Potential Cause | Recommended Action |
| Inconsistent analytical results | Solution degradation due to improper storage. | Prepare fresh stock solutions. Aliquot solutions to minimize freeze-thaw cycles. Store at -80°C for long-term use and protect from light. |
| Verify the accuracy of the analytical method by running a freshly prepared standard. | ||
| Precipitate formation in the solution | Poor solubility in the chosen solvent. | This compound is reported to be soluble in DMSO.[1] If using other solvents, ensure the concentration is below the saturation point. Gentle warming and sonication may aid dissolution, but be cautious of temperature-induced degradation. |
| Solvent evaporation. | Ensure vials are tightly sealed. For long-term storage, consider using vials with PTFE-lined caps. | |
| Discoloration of the stock solution | Oxidation or degradation of the compound. Dapsone is known to darken upon exposure to light and air. | Prepare solutions fresh and use them promptly. If storage is necessary, purge the vial headspace with an inert gas (e.g., argon or nitrogen) before sealing. Store in amber vials to protect from light.[2] |
| Reaction with impurities in the solvent. | Use high-purity, HPLC-grade solvents for the preparation of stock solutions. | |
| Loss of compound during storage | Adsorption to the storage container. | Use low-adsorption polypropylene or glass vials. |
| Hydrolysis. | Avoid aqueous solutions for long-term storage if the compound is susceptible to hydrolysis. If an aqueous buffer is required, prepare it fresh from a concentrated stock in an organic solvent. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) is a recommended solvent for this compound.[1] For analytical purposes, such as HPLC, a mobile phase compatible solvent like methanol or a mixture of methanol and water is often used for further dilutions.[3][4]
Q2: What are the optimal storage conditions for this compound stock solutions?
A2: For long-term stability, it is recommended to store stock solutions at -80°C.[5] For short-term use, storage at -20°C is also an option.[1] The solid form of this compound is typically stored at 2-8°C or -20°C. To minimize degradation, solutions should be stored in tightly sealed, amber vials to protect from light and air. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles.
Q3: How long can I store this compound stock solutions?
Q4: My this compound solution has changed color. Can I still use it?
A4: A change in color, such as darkening, is an indication of potential degradation.[2] It is strongly recommended to discard the discolored solution and prepare a fresh stock to ensure the accuracy and reliability of your experimental results.
Q5: What are the potential degradation pathways for this compound?
A5: Based on studies of Dapsone, its hydroxylamine metabolite is likely susceptible to oxidation, hydrolysis, and photolysis.[6][7] The hydroxylamine group is prone to oxidation, which can be accelerated by exposure to air and light. Hydrolysis may occur in aqueous solutions, particularly at non-neutral pH.
Experimental Protocols
Protocol for Preparation of a this compound Stock Solution
This protocol outlines the steps for preparing a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Anhydrous, HPLC-grade Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Amber glass vial with a PTFE-lined cap
-
Micropipettes
-
Vortex mixer
-
Inert gas (Argon or Nitrogen) (optional)
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound using a calibrated analytical balance. For a 1 ml of a 10 mM solution (MW: 268.32 g/mol ), this would be 2.68 mg.
-
Carefully transfer the weighed compound into a clean, dry amber glass vial.
-
Add the appropriate volume of anhydrous DMSO to the vial.
-
Tightly cap the vial and vortex until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) can be used to aid dissolution if necessary, but avoid excessive heat.
-
(Optional) To minimize oxidation, gently flush the headspace of the vial with a stream of inert gas before final capping.
-
Label the vial clearly with the compound name, concentration, solvent, and date of preparation.
-
For long-term storage, store the stock solution at -80°C. For short-term use, store at -20°C.
Protocol for a Basic Stability Assessment of this compound Solution
This protocol describes a basic experiment to assess the short-term stability of a this compound stock solution using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Prepared this compound stock solution (e.g., 10 mM in DMSO)
-
HPLC system with a UV detector
-
C18 HPLC column
-
HPLC-grade methanol
-
HPLC-grade water
-
HPLC-grade ammonium acetate (for buffer preparation)
-
Autosampler vials
Procedure:
-
Method Development (based on Dapsone methods):
-
Mobile Phase: A common mobile phase for Dapsone analysis is a mixture of an ammonium acetate buffer (pH 3) and methanol (e.g., 60:40 v/v).[3]
-
Detection Wavelength: Dapsone has a maximum absorbance at approximately 295 nm, which can be used as a starting point for detection.[3]
-
Flow Rate: A typical flow rate is 1 ml/min.[3]
-
Develop an isocratic HPLC method that provides a sharp, symmetrical peak for this compound with a reasonable retention time.
-
-
Initial Analysis (Time 0):
-
Dilute the freshly prepared this compound stock solution to a working concentration (e.g., 10 µg/ml) with the mobile phase.
-
Inject the diluted solution into the HPLC system and record the chromatogram.
-
The peak area of the this compound peak at this time point will serve as the baseline (100% stability).
-
-
Storage and Subsequent Analyses:
-
Store the stock solution under the desired conditions (e.g., room temperature, 4°C, -20°C, protected from light vs. exposed to light).
-
At specified time points (e.g., 24, 48, 72 hours, 1 week), take an aliquot of the stock solution, dilute it to the same working concentration, and analyze it by HPLC under the same conditions as the initial analysis.
-
-
Data Analysis:
-
Compare the peak area of this compound at each time point to the initial peak area.
-
Calculate the percentage of the compound remaining at each time point.
-
A significant decrease in the peak area and/or the appearance of new peaks (degradation products) indicates instability under the tested storage conditions.
-
Visualizations
Caption: Experimental workflow for preparing and assessing the stability of this compound stock solutions.
Caption: Troubleshooting logic for addressing inconsistent results with this compound solutions.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Stability of dapsone in two oral liquid dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmahealthsciences.net [pharmahealthsciences.net]
- 4. scbt.com [scbt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. thaiscience.info [thaiscience.info]
Validation & Comparative
Navigating the Analytical Maze: A Comparative Guide to Dapsone Hydroxylamine Quantification and its Inter-Laboratory Variability
A critical challenge in the toxicological and pharmacokinetic assessment of dapsone lies in the accurate and reproducible quantification of its reactive metabolite, dapsone hydroxylamine (DDS-NOH). As a key mediator of dapsone-induced hematological adverse effects, consistent measurement of DDS-NOH is paramount for researchers, scientists, and drug development professionals. However, the inherent instability of this metabolite and the diversity of analytical methodologies can lead to significant inter-laboratory variability, complicating the comparison and interpretation of data across different studies.
Comparison of Analytical Methodologies
The quantification of dapsone and its metabolites, including the hydroxylamine, predominantly relies on High-Performance Liquid Chromatography (HPLC) coupled with various detectors and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice of method often depends on the required sensitivity, selectivity, and the biological matrix being analyzed.
| Parameter | HPLC-UV | LC-MS/MS |
| Principle | Separation by chromatography and detection by UV absorbance. | Separation by chromatography followed by mass-based detection of parent and fragment ions. |
| Sensitivity | Generally lower, with Limits of Quantification (LOQ) in the µg/mL to high ng/mL range.[1][2] | High sensitivity, with LOQs typically in the low ng/mL to pg/mL range.[3] |
| Selectivity | Susceptible to interference from co-eluting compounds with similar UV absorbance. | Highly selective due to the specific mass-to-charge ratio of the analyte and its fragments. |
| Linearity Range | Typically narrower, for instance, 0.5-20 µg/mL.[1][2] | Wide linear range, for example, 5.000–3000.000 ng/mL for dapsone.[3] |
| Sample Throughput | Can be lower due to longer run times. | Often higher due to rapid analysis times. |
| Instrumentation Cost | Relatively lower. | Significantly higher. |
| Matrix Effects | Less prone to signal suppression or enhancement. | Can be significantly affected by ion suppression from matrix components. |
Experimental Protocols: A Source of Variability
Detailed methodologies are crucial for reproducibility. The following sections outline typical experimental protocols and highlight steps that can contribute to inter-laboratory variability.
Sample Preparation
The instability of dapsone hydroxylamine necessitates careful and consistent sample handling.
-
Blood Collection and Processing : The choice of anticoagulant (e.g., K2EDTA) and the time between collection and plasma separation can impact analyte stability.[3]
-
Stabilization : Due to the reactive nature of the hydroxylamine, immediate stabilization after plasma separation is often required. This can involve the addition of antioxidants or derivatizing agents. Variations in the type and concentration of these agents can lead to different recoveries.
-
Extraction :
-
Protein Precipitation (PPT) : A simple and fast method, but may result in less clean extracts and potential matrix effects.
-
Liquid-Liquid Extraction (LLE) : Offers cleaner extracts but is more labor-intensive and requires optimization of solvent systems.
-
Solid-Phase Extraction (SPE) : Provides the cleanest extracts and allows for sample concentration, but is the most expensive and complex method.[3] Inconsistent recovery during any of these extraction steps is a major source of variability.
-
Chromatographic and Detection Conditions
| Method | HPLC-UV | LC-MS/MS |
| Column | Typically a C18 reversed-phase column. | C18 reversed-phase columns are also common.[3] |
| Mobile Phase | A mixture of an aqueous buffer (e.g., acetic acid) and an organic solvent (e.g., acetonitrile). | Often uses a gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).[3] |
| Flow Rate | Typically around 0.7-1.0 mL/min. | Varies depending on the column dimensions. |
| Detection | UV detection at a specific wavelength, for example, 230 nm. | Tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode. |
Differences in column chemistry, mobile phase composition, and gradient profiles between laboratories can alter chromatographic resolution and run times, potentially affecting quantification.
Visualizing the Workflow: From Sample to Result
The following diagrams illustrate the typical workflows for sample analysis, highlighting the critical stages where variations can occur.
Figure 1. High-level workflow for dapsone hydroxylamine analysis.
Figure 2. Detailed workflow for Solid-Phase Extraction (SPE).
Potential Sources of Inter-Laboratory Variability
Beyond the methodological differences outlined above, several other factors can contribute to variability in dapsone hydroxylamine quantification:
-
Analyte Stability : Dapsone hydroxylamine is prone to oxidation.[4] Differences in sample storage conditions (temperature, duration) and the number of freeze-thaw cycles can lead to degradation and artificially low concentrations.[3]
-
Reference Standards : The purity and handling of the dapsone hydroxylamine reference standard are critical. Variations in the source and calibration of these standards will directly impact the accuracy of the results.
-
Matrix Effects : In LC-MS/MS, components of the biological matrix can interfere with the ionization of the analyte, leading to ion suppression or enhancement. The extent of matrix effects can vary between patient populations and even between individual samples, and different laboratories may employ different strategies to mitigate them.
-
Data Processing : The choice of integration parameters and calibration model can influence the final calculated concentration. A lack of standardized data processing procedures can introduce variability.
-
Cross-Validation : When different analytical methods are used across studies, cross-validation should be performed to ensure that the results are comparable.[5] The absence of such comparisons makes it difficult to harmonize data from different laboratories.
Conclusion and Recommendations
The accurate quantification of dapsone hydroxylamine is a complex analytical challenge, and the potential for inter-laboratory variability is high. While direct comparative data is lacking, an understanding of the critical steps in the analytical workflow can help researchers minimize discrepancies and improve the reliability of their findings.
To enhance inter-laboratory consistency, the following are recommended:
-
Standardized Protocols : The adoption of detailed and standardized protocols for sample collection, handling, and analysis is essential.
-
Use of Certified Reference Materials : The availability and use of certified reference materials for dapsone hydroxylamine would greatly improve accuracy and comparability.
-
Proficiency Testing : Participation in proficiency testing programs or round-robin studies would allow laboratories to assess their performance and identify areas for improvement.
-
Thorough Method Validation : Each laboratory must conduct a rigorous validation of its analytical method according to established guidelines to understand its performance characteristics.[6]
-
Transparent Reporting : Publications should include detailed descriptions of the analytical methodology, including all validation parameters, to allow for a critical appraisal of the data.
By carefully considering these factors, the scientific community can move towards more consistent and reliable quantification of dapsone hydroxylamine, ultimately leading to a better understanding of its role in dapsone-related toxicity and the development of safer therapeutic strategies.
References
- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 2. [PDF] Spectrophotometric and High Performance Liquid Chromatographic Methods for the Determination of Dapsone in a Pharmaceutical Preparation | Semantic Scholar [semanticscholar.org]
- 3. isca.me [isca.me]
- 4. Metabolism of dapsone to a hydroxylamine by human neutrophils and mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 6. researchgate.net [researchgate.net]
Dapsone vs. Dapsone Hydroxylamine: A Comparative Analysis of Procoagulant Activity
A detailed guide for researchers and drug development professionals on the contrasting procoagulant profiles of the antibiotic dapsone and its primary metabolite, dapsone hydroxylamine. This document synthesizes experimental data to elucidate their mechanisms of action and thrombotic potential.
The therapeutic use of dapsone, a sulfone antibiotic, is well-established for a variety of infectious and inflammatory conditions.[1] However, its clinical application is associated with hematological side effects, including hemolytic anemia and methemoglobinemia.[1][2] Emerging research has identified its N-hydroxylated metabolite, dapsone hydroxylamine (DHA), as the primary mediator of these toxicities and, significantly, as a potent procoagulant agent.[3][4][5][6] In contrast, the parent drug, dapsone, does not exhibit the same thrombotic risk.[3][4][5] This guide provides a comprehensive comparison of the procoagulant activities of dapsone and DHA, supported by experimental evidence.
Executive Summary of Comparative Procoagulant Effects
Experimental findings clearly demonstrate that dapsone hydroxylamine, and not dapsone, is responsible for inducing a procoagulant state. This activity is primarily mediated through its effects on red blood cells (RBCs).
| Parameter | Dapsone | Dapsone Hydroxylamine (DHA) |
| Procoagulant Activity | Not observed to induce procoagulant activity. | Induces significant procoagulant activity.[3][4][5] |
| Mechanism of Action | - | Induces phosphatidylserine (PS) exposure and microvesicle (MV) formation on red blood cells through oxidative stress.[3][4] |
| Effect on Thrombin Generation | No significant effect reported. | Accelerates thrombin generation.[3][4][5] |
| Effect on Red Blood Cells | - | Enhances RBC self-aggregation and adherence to endothelial cells.[3][4][5] |
| In Vivo Thrombosis | Not observed to directly promote thrombosis. | Increases thrombus formation in animal models.[3][4][5] |
Detailed Experimental Findings
In Vitro Studies
In vitro experiments using freshly isolated human red blood cells have been pivotal in elucidating the procoagulant mechanism of DHA. Sub-hemolytic concentrations of DHA (10-50 μM) were shown to initiate a cascade of events leading to a prothrombotic state. In contrast, dapsone itself did not produce these effects.[3][4][5]
| Parameter | Control | Dapsone | Dapsone Hydroxylamine (10-50 μM) |
| Phosphatidylserine (PS) Exposure on RBCs | Baseline | No significant increase | Increased[3][4] |
| Microvesicle (MV) Formation | Baseline | No significant increase | Augmented formation of PS-bearing MVs[3][4] |
| Reactive Oxygen Species (ROS) Generation | Baseline | - | Increased[3][4] |
| Thrombin Generation | Baseline | No significant acceleration | Accelerated[3][4][5] |
| RBC Aggregation and Adherence | Baseline | - | Enhanced[3][4][5] |
In Vivo Studies
Animal models have corroborated the in vitro findings, demonstrating the prothrombotic potential of DHA in a physiological setting.
| Treatment Group (Rats) | Dosage | Outcome |
| Dapsone Hydroxylamine (single dose) | 50 or 100 mg/kg (i.p.) | Increased thrombus formation.[3][4][5] |
| Dapsone Hydroxylamine (repeated doses) | 10 mg/kg per day for 4 days (i.p.) | Increased thrombus formation.[3][4][5] |
Signaling Pathways and Experimental Workflow
The procoagulant activity of dapsone hydroxylamine is initiated by oxidative stress, leading to downstream effects on red blood cell membranes.
The experimental workflow to determine and compare the procoagulant activity of dapsone and DHA typically involves a series of in vitro and in vivo assays.
Experimental Protocols
The following are summarized methodologies based on published studies investigating the procoagulant effects of dapsone and its metabolites.
1. Preparation of Human Red Blood Cells (RBCs)
-
Venous blood is collected from healthy human donors into tubes containing an anticoagulant (e.g., citrate).
-
Platelet-rich plasma and buffy coat are removed by centrifugation.
-
RBCs are washed multiple times with a buffered saline solution (e.g., Tyrode’s buffer) to remove plasma proteins and other blood components.
-
The final RBC suspension is prepared at a specific hematocrit in the appropriate buffer for subsequent assays.
2. Phosphatidylserine (PS) Exposure and Microvesicle (MV) Formation Assay
-
Washed RBCs are incubated with various concentrations of dapsone or dapsone hydroxylamine at 37°C.
-
Following incubation, cells are stained with fluorescently labeled Annexin V (which binds to PS) and antibodies specific for RBC surface markers (e.g., CD235a).
-
Samples are analyzed by flow cytometry to quantify the percentage of PS-exposing RBCs and the number of shed microvesicles.
3. Reactive Oxygen Species (ROS) Generation Assay
-
RBCs are pre-loaded with a fluorescent ROS-sensitive probe (e.g., DCFH-DA).
-
The cells are then treated with dapsone or dapsone hydroxylamine.
-
The increase in fluorescence, corresponding to ROS levels, is measured over time using a fluorometer or flow cytometer.
4. Thrombin Generation Assay
-
Platelet-poor plasma is incubated with a thrombin substrate and a trigger (e.g., tissue factor).
-
The procoagulant potential of RBCs treated with dapsone or dapsone hydroxylamine is assessed by adding them to the plasma mixture.
-
The generation of thrombin is monitored in real-time by measuring the cleavage of the fluorogenic substrate.
5. In Vivo Thrombosis Model (Rat)
-
A surgical model of thrombosis is induced in anesthetized rats (e.g., by inferior vena cava ligation or ferric chloride application to the carotid artery).
-
Dapsone hydroxylamine is administered intraperitoneally (i.p.) at specified doses.
-
After a set period, the resulting thrombus is excised and weighed to quantify the extent of thrombosis.
Conclusion
The available evidence strongly indicates that the procoagulant activity observed in the context of dapsone therapy is attributable to its metabolite, dapsone hydroxylamine. DHA induces a prothrombotic state by promoting oxidative stress in red blood cells, leading to membrane alterations that facilitate thrombin generation and thrombosis. In contrast, dapsone itself does not appear to possess direct procoagulant properties. These findings have important implications for the clinical management of patients on dapsone therapy and for the development of safer alternatives with reduced thrombotic risk. Researchers and drug development professionals should consider the metabolic profile of dapsone and the specific procoagulant activity of DHA when evaluating the safety of this and related compounds.
References
- 1. Dapsone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Dapsone-induced methemoglobinemia: Case of the blue lady - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dapsone Hydroxylamine, an Active Metabolite of Dapsone, Can Promote the Procoagulant Activity of Red Blood Cells and Thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
Performance Evaluation of Dapsone Hydroxylamine-d4 Across Diverse LC-MS Platforms: A Comparative Guide
This guide provides a comprehensive comparison of the performance of analytical methods for the quantification of dapsone and its critical metabolite, dapsone hydroxylamine, utilizing various Liquid Chromatography-Mass Spectrometry (LC-MS) platforms. Dapsone Hydroxylamine-d4, a deuterated stable isotope-labeled internal standard, is pivotal for achieving accurate and precise quantification in bioanalytical studies. The performance of the internal standard is intrinsically linked to the analytical method's performance for the non-labeled analyte. This document is intended for researchers, scientists, and professionals in drug development seeking to establish robust bioanalytical assays for dapsone and its metabolites.
Metabolic Context and Bioanalytical Significance
Dapsone is metabolized in the liver primarily through two pathways: N-acetylation to monoacetyldapsone and N-hydroxylation to dapsone hydroxylamine (DDS-NOH).[1][2] The formation of dapsone hydroxylamine is mediated by cytochrome P450 enzymes, particularly CYP2E1 and CYP3A4.[1][3] This reactive metabolite is implicated in the hematological side effects of dapsone, such as methemoglobinemia and hemolytic anemia.[1][4] Therefore, accurate quantification of both dapsone and its hydroxylamine metabolite is crucial for pharmacokinetic, pharmacodynamic, and toxicological assessments. The use of a stable isotope-labeled internal standard like this compound is best practice to control for variability during sample preparation and analysis.
Comparative Performance Data
The following tables summarize the performance characteristics of various LC-MS/MS methods for the determination of dapsone. While specific data for this compound performance is not detailed in the literature, its performance is represented by the overall method performance when used as an internal standard. The data presented is compiled from studies utilizing different LC-MS systems, providing a comparative overview.
Table 1: Performance Characteristics of Dapsone Quantification across Different LC-MS/MS Platforms
| LC-MS Platform (as described in literature) | Matrix | Linearity Range (ng/mL) | Accuracy (% Nominal) | Precision (% CV) | Lower Limit of Quantification (LLOQ/LOD) | Reference |
| UPLC-MS/MS (Sciex 4500) | Human Plasma (K2EDTA) | 5.0 - 3000.0 | 96.6 - 108.6 | 2.4 - 5.9 | 5.0 ng/mL | [5] |
| Agilent 6460 Triple Quadrupole LC/MS | Bovine Muscle | 0.25 - 5.0 µg/kg | Not Reported | 3.8 - 9.7 (RSD) | 0.02 µg/kg (LOD) | [6] |
| UPLC-MS/MS (Waters Acquity UPLC, detector not specified) | Rat Plasma | 2.5 - 1000.0 | Not Reported | Not Reported | Not Reported | [7] |
| LC-MS/MS (instrument not specified) | Muscle Tissue & Milk | Not Reported (Excellent Linearity) | Not Reported | < 8.0 | 0.0031 ng/g (CCβ) | [8] |
Table 2: Recovery Data for Dapsone in Different Matrices
| LC-MS Platform/Method | Matrix | Analyte Recovery (%) | Internal Standard Recovery (%) | Reference |
| UPLC-MS/MS (Sciex 4500) | Human Plasma | 74.2 - 78.6 | 75.4 | [5] |
| Agilent 6460 Triple Quadrupole LC/MS | Bovine Muscle | 88.9 - 96.5 | Not Reported | [6] |
| LC-MS/MS (instrument not specified) | Muscle Tissue & Milk | 101 - 117 | Not Reported | [8] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing results. Below are representative experimental protocols derived from the cited literature for the analysis of dapsone using LC-MS/MS.
Protocol 1: Dapsone Quantification in Human Plasma using UPLC-MS/MS
-
Sample Preparation:
-
To 200 µL of human plasma, add 50 µL of the internal standard solution (Dapsone-d8).
-
Add 200 µL of 5mM Ammonium Acetate solution and vortex.
-
Perform Solid Phase Extraction (SPE) using Orochem Panthera Deluxe 30mg, 1ml cartridges.
-
Conditioning: 1 mL of Methanol.
-
Equilibration: 1 mL of HPLC Grade Water.
-
Load the entire sample onto the cartridge.
-
Wash with 1 mL of ultra-pure water, followed by 1 mL of 5% methanol in water.
-
Elute with 1.0 mL of elution solution (70:30 Acetonitrile:5mM Ammonium Acetate).
-
-
Transfer the eluate to autosampler vials for analysis.[2][5]
-
-
LC-MS/MS Conditions:
-
LC System: UHPLC system.
-
Column: Phenomenex, Luna 100 x 4.6mm, 3µm.
-
Mobile Phase: Acetonitrile: 5mM Ammonium Acetate (50:50, v/v).
-
Run Time: 3.0 minutes.
-
MS/MS System: Sciex LC-MS/MS 4500.
-
Ion Source: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Not specified in detail in the provided abstract.[5]
-
Protocol 2: Dapsone Quantification in Bovine Muscle using LC-MS/MS
-
Sample Preparation:
-
Homogenize 2 g of ground bovine muscle with 10 mL of acetonitrile.
-
Add 5 mL of hexane and vortex.
-
Centrifuge at 5,000 rpm for 5 minutes at 4 °C.
-
Transfer the acetonitrile layer to a new tube and add 10 mL of 1 M HCl.
-
Perform Solid Phase Extraction (SPE) using Agilent Bond Elut Plexa PCX cartridges (60 mg, 3 mL).
-
Conditioning: 3 mL of methanol.
-
Equilibration: 3 mL of water.
-
Load the pretreated sample.
-
Wash with 5 mL of 0.1 M HCl and 5 mL of methanol.
-
Elute with 5 mL of 25% ammonium hydroxide in acetonitrile.
-
-
Dry the eluate under nitrogen and reconstitute in 1.0 mL of 15% acetonitrile in water.
-
Filter through a 0.2-µm filter before analysis.[6]
-
-
LC-MS/MS Conditions:
-
LC System: Agilent LC system.
-
Column: Agilent Poroshell 120 LC column.
-
MS/MS System: Agilent 6460 Triple Quadrupole LC/MS.
-
Ion Source: ESI in positive mode.
-
MRM Transitions:
-
Dapsone: Precursor ion 249.1 -> Product ions 92, 108.[6]
-
-
Visualizations
Dapsone Metabolism and Bioanalytical Workflow
The following diagrams illustrate the metabolic pathway of dapsone and a generalized workflow for its quantification using LC-MS.
Caption: Metabolic conversion of Dapsone.
Caption: Bioanalytical workflow for Dapsone.
Caption: Key LC-MS performance considerations.
References
- 1. Dapsone in dermatology and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. isca.me [isca.me]
- 3. Metabolism of dapsone to its hydroxylamine by CYP2E1 in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dapsone Hydroxylamine, an Active Metabolite of Dapsone, Can Promote the Procoagulant Activity of Red Blood Cells and Thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. isca.me [isca.me]
- 6. agilent.com [agilent.com]
- 7. UPLC-MS-MS method for simultaneous determination of caffeine, tolbutamide, metoprolol, and dapsone in rat plasma and its application to cytochrome P450 activity study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of dapsone in muscle tissue and milk using high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Dapsone Hydroxylamine-Induced Toxicity Across Various Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxic effects of Dapsone Hydroxylamine (DDS-NHOH), the primary toxic metabolite of the drug Dapsone. The information is compiled from various in vitro studies to assist researchers in understanding the differential toxicity of this compound across several cell lines. This document outlines key toxicity endpoints, presents available quantitative data, details relevant experimental methodologies, and illustrates the primary toxicity pathway.
I. Comparative Toxicity Data
The following table summarizes the observed toxic effects of Dapsone Hydroxylamine across different human cell lines. Due to a lack of standardized reporting in the literature, a direct comparison of IC50 values is limited. Therefore, the table includes a combination of quantitative and qualitative data to facilitate a comparative understanding.
| Cell Line | Cell Type | Key Toxicity Endpoints | Quantitative Data (Concentration & Effect) | References |
| Erythrocytes (Red Blood Cells) | Primary Blood Cells | Methemoglobin (MetHb) formation, Hemolysis, Glutathione (GSH) depletion, Reactive Oxygen Species (ROS) generation, Membrane damage (Band 3 protein aggregation) | - 27.0 ± 2.2% MetHb formation at 3 min and 33.2 ± 2.7% at 5 min.[1]- 84.8 ± 2.7% GSH depletion at 5 min.[1]- Concentration-dependent increase in band 3 protein tyrosine phosphorylation up to 0.3 mM.[2] | [1][2] |
| Peripheral Blood Mononuclear Cells (PBMCs) | Immune Cells | Decreased cell viability, Cytotoxicity | - DDS-NHOH showed significantly greater cytotoxic potency than sulfamethoxazole hydroxylamine (P < 0.05).[3]- A concentration-dependent toxicity was observed.[3] | [3] |
| Normal Human Epidermal Keratinocytes (NHEK) | Skin Cells | Reactive Oxygen Species (ROS) generation | - DDS-NHOH consistently resulted in higher ROS formation compared to sulfamethoxazole hydroxylamine.[4] | [4] |
| Hepatocytes (Liver Cells) | Liver Parenchymal Cells | Cholestatic injury, Hepatic necrosis, Oxidative stress | - Dapsone and its N-hydroxylated metabolites can obstruct bile flow and induce liver necrosis.[5][6] | [5][6] |
| Endothelial Cells | Vascular Lining Cells | Enhanced adherence of erythrocytes | - DDS-NHOH enhances the adherence of red blood cells to endothelial cells in vitro.[7][8][9] | [7][8][9] |
II. Experimental Protocols
This section provides detailed methodologies for key experiments used to assess Dapsone Hydroxylamine toxicity.
Cell Viability Assay using MTT in Peripheral Blood Mononuclear Cells (PBMCs)
This protocol is adapted from studies assessing the cytotoxicity of hydroxylamine metabolites in PBMCs.[3]
-
Cell Preparation:
-
Isolate PBMCs from healthy human volunteers using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated cells twice with phosphate-buffered saline (PBS).
-
Resuspend the cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Adjust the cell density to 1 x 10^6 cells/mL.
-
-
Drug Exposure:
-
Plate 100 µL of the cell suspension into 96-well microtiter plates.
-
Add 100 µL of varying concentrations of Dapsone Hydroxylamine (DDS-NHOH) to the wells. Include a vehicle control (e.g., DMSO, ensuring the final concentration does not exceed 0.1%).
-
Incubate the plates for 3 hours at 37°C in a humidified atmosphere with 5% CO2.
-
After incubation, wash the cells thoroughly to remove any residual DDS-NHOH.
-
-
MTT Assay:
-
Resuspend the washed cells in fresh culture medium and incubate for an additional 16 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Centrifuge the plates and carefully remove the supernatant.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Methemoglobin Formation Assay in Erythrocytes
This protocol is based on in vitro studies of DDS-NHOH-induced methemoglobinemia.[1]
-
Erythrocyte Preparation:
-
Obtain fresh human blood from healthy volunteers in heparinized tubes.
-
Centrifuge the blood at 1,000 x g for 10 minutes to separate plasma and buffy coat.
-
Wash the red blood cells (RBCs) twice with PBS.
-
Resuspend the packed RBCs to a 5% hematocrit in PBS containing glucose.
-
-
Incubation with DDS-NHOH:
-
Incubate the RBC suspension with various concentrations of DDS-NHOH at 37°C.
-
Collect aliquots at different time points (e.g., 3, 5, 15, 30, 45 minutes).
-
-
Methemoglobin Measurement:
-
Lyse the RBCs in the collected aliquots with a hypotonic solution.
-
Measure the absorbance of the lysate at multiple wavelengths, typically including 630 nm, using a spectrophotometer.
-
Calculate the percentage of methemoglobin based on the changes in absorbance before and after the addition of a reducing agent like potassium cyanide.
-
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol for measuring ROS is adapted from a study using 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA).[10]
-
Cell Preparation and Pre-treatment:
-
Prepare a suspension of the target cells (e.g., erythrocytes, PBMCs) in a suitable buffer or medium.
-
Optional: Pre-treat the cells with an antioxidant or inhibitor for a specified period (e.g., 1 hour at 37°C) to investigate protective effects.
-
-
DDS-NHOH Exposure and Staining:
-
Expose the cells to DDS-NHOH at the desired concentrations for a defined time (e.g., 30 minutes). A positive control such as tert-butyl hydroperoxide (t-BHP) can be used.
-
Twenty minutes before the end of the DDS-NHOH exposure, add DCFH-DA to a final concentration of 10 µM.
-
Incubate for the remaining time at 37°C.
-
-
Fluorescence Measurement:
-
Measure the fluorescence of the cell suspension using a fluorometer or flow cytometer with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
An increase in fluorescence intensity indicates an increase in intracellular ROS levels.
-
III. Visualizing Toxicity Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathway for Dapsone Hydroxylamine-induced toxicity and a typical experimental workflow for its assessment.
Caption: Signaling pathway of Dapsone Hydroxylamine-induced cellular toxicity.
Caption: General experimental workflow for assessing DDS-NHOH cytotoxicity.
References
- 1. Reduction of dapsone hydroxylamine to dapsone during methaemoglobin formation in human erythrocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dapsone hydroxylamine induces premature removal of human erythrocytes by membrane reorganization and antibody binding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of the in vitro cytotoxicity of hydroxylamine metabolites of sulfamethoxazole and dapsone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reactive oxygen species generation and its role in the differential cytotoxicity of the arylhydroxylamine metabolites of sulfamethoxazole and dapsone in normal human epidermal keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dapsone-induced hepatic complications: it's time to think beyond methemoglobinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dapsone Hydroxylamine, an Active Metabolite of Dapsone, Can Promote the Procoagulant Activity of Red Blood Cells and Thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. In Vitro Protective Effect and Antioxidant Mechanism of Resveratrol Induced by Dapsone Hydroxylamine in Human Cells | PLOS One [journals.plos.org]
Safety Operating Guide
Essential Safety and Logistical Information for Handling Dapsone Hydroxylamine-d4
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides a comprehensive guide to the personal protective equipment (PPE), operational procedures, and disposal plans for Dapsone Hydroxylamine-d4.
Chemical Identification:
| Identifier | Value |
| Chemical Name | 4-((4-(Hydroxyamino)phenyl)sulfonyl)benzen-2,3,5,6-d4-amine[1] |
| CAS Number | 1330185-26-6[1] |
| Molecular Formula | C12H8D4N2O3S[1] |
| Molecular Weight | 268.3[1] |
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
| Protection Type | Specific Recommendations | Rationale |
| Respiratory Protection | A NIOSH-approved self-contained breathing apparatus (SCBA) is recommended.[1] For less hazardous procedures involving small quantities, a laboratory fume hood or other vented enclosure should be used.[2] | To prevent inhalation of dust, mists, or vapors associated with the material.[2] |
| Eye Protection | Chemical safety goggles are required.[1] | To protect eyes from potential splashes. |
| Hand Protection | Wear two pairs of powder-free nitrile or other synthetic non-latex gloves.[2][3] Change gloves regularly (e.g., hourly) or immediately if torn, punctured, or contaminated.[3] | To prevent skin contact. Double-gloving provides an extra layer of protection. |
| Skin and Body Protection | A protective disposable gown made of lint-free, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs is required.[3] A full-sleeves apron should also be worn.[1] | To protect skin and clothing from contamination. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to the following procedural steps is crucial for the safe handling of this compound.
Preparation:
-
Restricted Access: Conduct all work in a restricted area with clear signage prohibiting unauthorized personnel.[3]
-
Fume Hood: Perform all handling procedures that may generate dust, such as weighing or reconstitution, within a certified laboratory fume hood or other suitable vented enclosure.[2]
-
Gather Materials: Ensure all necessary PPE, handling equipment (e.g., spatulas, weighing paper), and waste containers are readily available before starting work.
-
Don PPE: Put on all required PPE in the correct order (gown, inner gloves, outer gloves, eye protection, respiratory protection).
Handling:
-
Avoid Contact: As a general rule, avoid all direct contact and inhalation of dust, mists, and vapors.[2]
-
Careful Transfer: Handle the compound carefully to avoid generating dust. Use appropriate tools for transfers.
-
No Eating or Drinking: Do not eat, drink, smoke, or apply cosmetics in the designated handling area.[3][4]
Post-Handling:
-
Decontamination: Clean all equipment and work surfaces with a suitable detergent or solvent after use.[2]
-
Doff PPE: Remove PPE in a manner that avoids cross-contamination. Remove the outer gloves first and dispose of them in a designated waste container.[3] Remove the remaining PPE and dispose of it appropriately.
-
Hand Washing: Wash hands and other exposed skin thoroughly with soap and water after removing gloves.[2][3]
Emergency Procedures
In the event of an emergency, follow these procedures immediately.
| Emergency Situation | Immediate Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[4] |
| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, seek medical attention.[4] |
| Inhalation | Move the affected person to fresh air. If not breathing, give artificial respiration. Seek medical attention if symptoms occur.[1][4] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Call a poison center or doctor immediately.[4][5] |
| Spill | Evacuate unnecessary personnel. Wear appropriate PPE, including a self-contained breathing apparatus.[1][2] Avoid dust formation.[1][2] Sweep up or vacuum the spillage and collect it in a suitable container for disposal.[2] Clean the spill area thoroughly to remove residual contamination.[2] |
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and potential exposure.
-
Waste Collection: All contaminated materials, including disposable PPE (gloves, gowns), weighing papers, and any unused compound, should be collected in a clearly labeled, sealed container suitable for hazardous chemical waste.
-
Waste Disposal: Dispose of the contents and container in accordance with all local, regional, national, and international regulations for hazardous waste disposal.[2][4] Do not allow the substance to enter sewers or surface/ground water.[5]
Visual Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
